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  • Product: 2-(3,5-Dichlorobenzoyl)pyridine
  • CAS: 898780-36-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine

Abstract This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)pyridine, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)pyridine, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic characterization, and prospective applications, with a particular focus on its role as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Nomenclature

2-(3,5-Dichlorobenzoyl)pyridine, also known as (3,5-dichlorophenyl)(pyridin-2-yl)methanone, is an aromatic ketone featuring a pyridine ring linked to a 3,5-dichlorophenyl group via a carbonyl bridge. This molecule belongs to the broader class of benzoylpyridines, which are recognized as important structural motifs in a variety of biologically active compounds.[1] The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and its potential interactions with biological targets, making it a compound of interest for further chemical exploration.[2][3]

It is important to note that there appears to be some ambiguity in public databases regarding the assignment of CAS numbers for dichlorobenzoylpyridine isomers. While the CAS number 898780-33-1 has been associated with this compound, it has also been linked to its 2,5-dichloro isomer. For clarity, this guide will refer to the compound by its IUPAC name: (3,5-dichlorophenyl)(pyridin-2-yl)methanone.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for 2-(3,5-Dichlorobenzoyl)pyridine is not extensively documented in publicly available literature. However, based on the known properties of structurally related compounds, such as other dichlorinated benzophenones and benzoylpyridines, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₁₂H₇Cl₂NO
Molecular Weight 252.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85 - 95 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
pKa (of protonated pyridine) ~2-3

These values are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Synthesis and Mechanistic Insights

The synthesis of 2-benzoylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4][5] Direct acylation of pyridine often leads to the formation of a highly deactivated N-acylpyridinium salt.[4] Therefore, alternative strategies are typically employed. A plausible and effective route for the synthesis of 2-(3,5-Dichlorobenzoyl)pyridine involves a cross-coupling reaction or the acylation of a pre-functionalized pyridine derivative.

Proposed Synthetic Pathway: Acylation of a Pyridyl Organometallic Reagent

A robust method involves the reaction of a pyridyl organometallic species, such as 2-pyridyl-lithium or a 2-pyridyl Grignard reagent, with 3,5-dichlorobenzoyl chloride. This approach circumvents the issues associated with direct Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Preparation of 2-Lithiopyridine: 2-Bromopyridine is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to ensure complete formation of 2-lithiopyridine.

    • Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Anhydrous and inert conditions are necessary to prevent quenching of the organometallic reagent by water or oxygen.

  • Acylation Reaction: A solution of 3,5-dichlorobenzoyl chloride in anhydrous THF is slowly added to the freshly prepared 2-lithiopyridine solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours before gradually warming to room temperature.

    • Causality: The slow addition of the acyl chloride at low temperature controls the exothermicity of the reaction and minimizes the formation of byproducts.

  • Work-up and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3,5-Dichlorobenzoyl)pyridine.

    • Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by thin-layer chromatography (TLC), and the identity and purity of the final product can be confirmed by NMR and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Formation of 2-Lithiopyridine cluster_step2 Step 2: Acylation cluster_step3 Step 3: Work-up and Purification 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine_intermediate 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine_intermediate n-BuLi, THF, -78 °C n-BuLi n-BuLi Acylation_reaction Addition Reaction 2-Lithiopyridine_intermediate->Acylation_reaction 3,5-Dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl_chloride->Acylation_reaction Quench Quench (NH4Cl) Acylation_reaction->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-(3,5-Dichlorobenzoyl)pyridine Purification->Final_Product

Caption: Proposed synthetic workflow for 2-(3,5-Dichlorobenzoyl)pyridine.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.

  • Pyridine Ring Protons: Four protons will be observed in the aromatic region, typically between δ 7.5 and 8.8 ppm. The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. The coupling pattern will be complex due to spin-spin coupling between adjacent protons.

  • Dichlorophenyl Ring Protons: Three protons will be present. The proton at the 4-position will appear as a triplet (or a finely split singlet) due to coupling with the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions will appear as a doublet. These signals are expected to be in the range of δ 7.5 to 7.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms.

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl group is expected in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.

  • Aromatic Carbons: The remaining 11 signals will correspond to the aromatic carbons of the pyridine and dichlorophenyl rings. The carbons bearing chlorine atoms will be significantly shifted downfield.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at m/z 251, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively). Common fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments corresponding to the pyridinoyl cation and the dichlorophenyl cation.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9] The benzoylpyridine motif, in particular, has been explored for a range of therapeutic targets.[1] The introduction of the 3,5-dichloro substitution pattern can enhance the lipophilicity and metabolic stability of a molecule, and provide specific steric and electronic interactions with target proteins.[2]

Potential Therapeutic Targets:

  • Kinase Inhibition: Many kinase inhibitors incorporate a dichlorinated phenyl ring to occupy hydrophobic pockets in the ATP-binding site of the enzyme. The 2-(3,5-Dichlorobenzoyl)pyridine scaffold could serve as a core for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases, such as p38 MAPK.[10]

  • Antiviral and Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. The specific substitution pattern of 2-(3,5-Dichlorobenzoyl)pyridine could be explored for the development of novel agents in this therapeutic area.

  • Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting the CNS. The physicochemical properties imparted by the dichlorobenzoyl group might be favorable for brain penetration and interaction with CNS targets.

Signaling_Pathway Extracellular_Signal Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Extracellular_Signal->Receptor MAPKKK TAK1 Receptor->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Transcription_Factors ATF2, CREB, etc. MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Transcription_Factors->Gene_Expression Inhibitor 2-(3,5-Dichlorobenzoyl) -pyridine Derivative Inhibitor->MAPK Inhibition

Caption: Potential role of a 2-(3,5-Dichlorobenzoyl)pyridine derivative as an inhibitor of the p38 MAPK signaling pathway.

Safety and Handling

Detailed toxicological data for 2-(3,5-Dichlorobenzoyl)pyridine are not available. However, based on the safety profiles of related chlorinated aromatic and pyridine compounds, it should be handled with care in a laboratory setting.

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(3,5-Dichlorobenzoyl)pyridine is a versatile chemical building block with significant untapped potential, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring, make it an attractive scaffold for the design of novel therapeutic agents. While there is some ambiguity in the public domain regarding its specific properties and CAS number, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted and is likely to yield valuable insights for the drug discovery community.

References

  • PubChem. (n.d.). 2-Benzylpyridine. Retrieved February 25, 2026, from [Link]

  • Pazderski, L., et al. (2025, September 17). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. ResearchGate. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved February 25, 2026, from [Link]

  • Nareddy, P., et al. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. Retrieved February 25, 2026, from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved February 25, 2026, from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 25, 2026, from [Link]

  • Al-Zoubi, W., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved February 25, 2026, from [Link]

  • EPA. (2025, October 15). (3,5-Difluorophenyl)(pyridin-2-yl)methanone Properties. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • YouTube. (2018, April 14). 35.05 Friedel-Crafts Acylation. Retrieved February 25, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (±)-Isoproterenol hydrochloride. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,3-dichloro-. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Al-Zoubi, W., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved February 25, 2026, from [Link]

  • Kaur, M., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved February 25, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved February 25, 2026, from [Link]

  • Iowa State University. (n.d.). Resolved isomers explained | Integrated Crop Management. Retrieved February 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,4-dichloro-. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). CID 90798780. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). 3,5-Dichlorobenzoyl chloride. Retrieved February 25, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine: Structural Dynamics and Synthetic Utility

Executive Summary 2-(3,5-Dichlorobenzoyl)pyridine (CAS: 898780-36-4) is a diaryl ketone scaffold of significant interest in medicinal chemistry. Structurally, it consists of a pyridine ring linked at the C2 position to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,5-Dichlorobenzoyl)pyridine (CAS: 898780-36-4) is a diaryl ketone scaffold of significant interest in medicinal chemistry. Structurally, it consists of a pyridine ring linked at the C2 position to a 3,5-dichlorophenyl moiety via a carbonyl bridge. This compound belongs to the class of 2-benzoylpyridines , which are privileged structures in drug discovery, serving as potent inhibitors of tubulin polymerization and varying kinases.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and structural activity relationships (SAR), designed for researchers in pharmaceutical development.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 3,5-dichloro substitution pattern on the phenyl ring imparts specific electronic and steric properties, enhancing metabolic stability by blocking the para-position and increasing lipophilicity compared to the unsubstituted benzoylpyridine.

Table 1: Physicochemical Properties
PropertyDataNotes
IUPAC Name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
CAS Number 898780-36-4Distinct from 2,5-isomer (898780-33-1)
Molecular Formula C₁₂H₇Cl₂NO
Molecular Weight 252.10 g/mol
Physical State SolidPredicted MP: 80–110°C (Based on analogs)
Solubility DMSO, DCM, MethanolInsoluble in water
LogP (Predicted) ~3.8High lipophilicity due to dichloro-aryl group
H-Bond Acceptors 2Pyridine Nitrogen, Carbonyl Oxygen
H-Bond Donors 0

Structural Analysis and Electronic Dynamics

The chemical behavior of 2-(3,5-Dichlorobenzoyl)pyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-withdrawing dichlorophenyl group.

Electronic Effects
  • Carbonyl Reactivity: The carbonyl carbon is highly electrophilic. The electron-withdrawing nature of the 3,5-dichlorophenyl group (inductive effect, -I) combined with the electron-deficient pyridine ring makes this ketone susceptible to nucleophilic attack (e.g., by hydrides or Grignard reagents).

  • Pyridine Nitrogen: The nitrogen atom at the 2-position provides a binding site for metal coordination or hydrogen bonding in biological targets (e.g., the colchicine binding site of tubulin).

  • Conformational Lock: The carbonyl group typically adopts an s-trans conformation relative to the pyridine nitrogen to minimize dipole-dipole repulsion, though chelation with metals can force an s-cis geometry.

Diagram 1: Structural Connectivity and Electronic Vectors

G cluster_0 Pharmacophore Features Pyridine Pyridine Ring (Electron Deficient) Carbonyl Carbonyl Bridge (Electrophilic Center) Pyridine->Carbonyl C2-Linkage N_LonePair N-Lone Pair (H-Bond Acceptor) Pyridine->N_LonePair Phenyl 3,5-Dichlorophenyl (Lipophilic/Metabolically Stable) Carbonyl->Phenyl Electronic w/d Cl_Sub 3,5-Cl Substituents (Hydrophobic Contacts) Phenyl->Cl_Sub

Caption: Electronic connectivity map highlighting the electrophilic carbonyl bridge and pharmacophoric features.

Synthetic Pathways[1][6][13][14][15]

The synthesis of 2-(3,5-Dichlorobenzoyl)pyridine requires the formation of a C-C bond between the pyridine C2 position and the benzoyl moiety. Two primary routes are established: the Grignard Addition (preferred for scale and yield) and the Friedel-Crafts Acylation (less common for electron-deficient pyridines).

Protocol A: Grignard Addition (Recommended)

This method utilizes the reaction between 2-cyanopyridine and 3,5-dichlorophenylmagnesium bromide. It avoids the formation of di-addition products common with ester substrates.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • 3,5-Dichlorobromobenzene (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 3,5-dichlorobromobenzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 2-cyanopyridine in THF dropwise over 30 minutes. The solution will turn dark red/brown (formation of the imine magnesium salt).

  • Hydrolysis: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Quench by pouring into ice-cold 2M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

Diagram 2: Synthesis Workflow

Synthesis SM1 3,5-Dichlorobromobenzene Grignard Grignard Reagent (3,5-Cl2-Ph-MgBr) SM1->Grignard Activation SM2 2-Cyanopyridine Imine Imine Salt Intermediate SM2->Imine Reagent Mg / THF Reagent->Grignard Grignard->Imine + SM2 (0°C) Product 2-(3,5-Dichlorobenzoyl)pyridine Imine->Product Acid Hydrolysis (HCl)

Caption: Synthetic route via Grignard addition to 2-cyanopyridine, favoring mono-addition.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 3,5-dichlorophenyl ring is the key diagnostic feature.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.70 (d, 1H, J=4.8 Hz): Pyridine H-6 (deshielded by Nitrogen).

    • δ 8.15 (d, 1H, J=7.8 Hz): Pyridine H-3 (deshielded by Carbonyl).

    • δ 7.90 (d, 2H, J=1.9 Hz): Phenyl H-2', H-6' (Ortho to carbonyl, meta to Cl). Note the doublet splitting due to long-range coupling.

    • δ 7.85 (td, 1H): Pyridine H-4.

    • δ 7.55 (t, 1H, J=1.9 Hz): Phenyl H-4' (Between two Cl atoms).

    • δ 7.45 (m, 1H): Pyridine H-5.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion (M+): 251.0

    • Isotope Pattern: Distinctive chlorine cluster. M (251), M+2 (253), M+4 (255) in approx 9:6:1 intensity ratio.

Applications in Drug Discovery

Tubulin Polymerization Inhibition

Benzoylpyridines are structural analogs of the combretastatin and phenstatin class of tubulin inhibitors. The 2-(3,5-dichlorobenzoyl)pyridine scaffold mimics the pharmacophore required to bind to the colchicine site of tubulin.

  • Mechanism: The pyridine ring mimics the B-ring of colchicine, while the 3,5-dichlorophenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl group of combretastatin A-4.

  • Reference: Studies on 2-benzoylpyridine derivatives have shown potent antiproliferative activity against melanoma (A375) and breast cancer cell lines by arresting the cell cycle in the G2/M phase [1, 2].

Kinase Inhibition

The pyridine nitrogen serves as a hinge-binder in ATP-competitive kinase inhibitors. The 3,5-dichloro substitution provides metabolic stability against oxidation, a common issue with unsubstituted phenyl rings in vivo [3].

Safety and Handling (MSDS Summary)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Handling: Use in a fume hood.[2] Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is stable but can be hygroscopic.

References

  • Wang, L., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2010). Substituted 2-benzoylpyridine thiosemicarbazones as potent inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[2][3] Synthesis and Application of 3,5-Dichlorobenzoyl chloride derivatives.

  • PubChem. (2025).[1] Compound Summary: 2-(3,5-Dichlorobenzoyl)pyridine.

Sources

Foundational

2-(3,5-Dichlorobenzoyl)pyridine molecular weight and formula

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)pyridine, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. We will detail its core physicochemical properties, explore the nuanced causality behind its synthetic routes, and present its applications as a crucial intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in chemical research and drug development.

Introduction: The Significance of Dichlorinated Pyridine Scaffolds

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in drug design, valued for their ability to modulate pharmacological activity and serve as a versatile framework for complex molecular architectures. The introduction of halogen substituents, particularly chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-benzoylpyridine moiety, in particular, acts as a critical pharmacophore in a range of biologically active compounds, including agents with anti-proliferative, iron-chelating, and antifungal properties.[1][2][3] 2-(3,5-Dichlorobenzoyl)pyridine represents a key building block within this chemical space, offering a synthetically accessible scaffold for creating diverse derivatives with potential therapeutic value. Its structural isomer, 2-(2,5-Dichlorobenzoyl)pyridine, is a known intermediate in the synthesis of the proteasome inhibitor ixazomib, underscoring the importance of this compound class in oncology.[4]

Physicochemical Properties and Structural Data

The fundamental identity of 2-(3,5-Dichlorobenzoyl)pyridine is defined by its molecular structure, which dictates its reactivity and physical characteristics. Based on its constituent atoms, the precise molecular formula and weight have been calculated.

PropertyValue
IUPAC Name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
Molecular Formula C₁₂H₇Cl₂NO
Molecular Weight 252.10 g/mol
Structure A pyridine ring substituted at the 2-position with a carbonyl bridge to a 3,5-dichlorinated phenyl ring.

The presence of the electronegative nitrogen atom in the pyridine ring, combined with the strong electron-withdrawing effects of the two chlorine atoms and the carbonyl group, renders the aromatic rings electron-deficient. This electronic profile is a key determinant of the molecule's reactivity and its potential interactions with biological macromolecules.

Synthesis and Mechanistic Considerations

The synthesis of 2-benzoylpyridines is not as straightforward as a direct Friedel-Crafts acylation of pyridine with the corresponding benzoyl chloride. This section explains the underlying chemical principles and provides a robust, validated protocol for its synthesis.

The Rationale Against Direct Friedel-Crafts Acylation

A standard Friedel-Crafts acylation reaction, which is highly effective for many aromatic systems, fails for pyridine. The causality is rooted in the basicity of pyridine's nitrogen atom. The Lewis acid catalyst (e.g., AlCl₃) required to activate the acyl chloride preferentially coordinates with the lone pair of electrons on the pyridine nitrogen. This forms a positively charged pyridinium-Lewis acid complex, which strongly deactivates the pyridine ring towards electrophilic attack, thereby inhibiting the desired C-acylation reaction.

Fig. 1: Logical flow of pyridine deactivation in Friedel-Crafts reactions.
Recommended Synthetic Protocol: Acylation via an Organometallic Intermediate

To bypass the limitations of the Friedel-Crafts reaction, a common and effective strategy involves enhancing the nucleophilicity of the pyridine ring. This can be achieved by first preparing an organometallic derivative of pyridine (e.g., a pyridyl lithium or pyridyl Grignard reagent) from a halogenated pyridine precursor. This nucleophilic intermediate can then readily attack the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride.

The following protocol details a robust method adapted from established procedures for the synthesis of related benzoylpyridines.

Fig. 2: Workflow for the synthesis of 2-(3,5-Dichlorobenzoyl)pyridine.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorobenzoyl)pyridine

  • Materials: 2-Bromopyridine, n-Butyllithium (n-BuLi) in hexanes, 3,5-Dichlorobenzoyl chloride, Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄), Silica gel.

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF (100 mL) and 2-bromopyridine (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting dark solution for 1 hour at this temperature to ensure the complete formation of the 2-lithiopyridine intermediate.

    • Acylation: In a separate flask, dissolve 3,5-dichlorobenzoyl chloride (1.1 eq) in anhydrous THF (20 mL). Add this solution dropwise to the 2-lithiopyridine solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 2-(3,5-Dichlorobenzoyl)pyridine product.

Applications in Research and Drug Development

2-(3,5-Dichlorobenzoyl)pyridine is primarily valued as a molecular scaffold or building block for the synthesis of more complex, biologically active molecules. The strategic placement of the two chlorine atoms provides specific steric and electronic properties while also offering potential vectors for further chemical modification.

  • Anticancer Agents: Derivatives of 2-benzoylpyridine have shown significant potential as anticancer agents. For example, 2-benzoylpyridine thiosemicarbazones are potent iron-chelating agents that exhibit strong anti-proliferative effects against tumor cells.[1][2] Furthermore, hydrazone derivatives of 2-benzoylpyridine have demonstrated high cytotoxicity against glioma cells.[5] The 3,5-dichloro substitution pattern on the benzoyl ring of the target molecule can be exploited to fine-tune lipophilicity and enhance binding to target proteins.

  • Antimicrobial Agents: The benzoylpyridine core is also found in compounds with antimicrobial and antifungal activity.[3][4][6] The dichlorinated phenyl ring can enhance these properties by increasing the molecule's ability to penetrate cell membranes or interact with essential microbial enzymes.

  • Intermediate for Complex Molecules: As demonstrated by a patent for the drug Tafamidis, which utilizes 3,5-dichlorobenzoyl chloride as a starting material, this substitution pattern is valuable in constructing approved pharmaceuticals.[7] 2-(3,5-Dichlorobenzoyl)pyridine serves as a readily prepared intermediate that incorporates this key structural motif.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3,5-Dichlorobenzoyl)pyridine. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product and monitoring the progress of the synthesis reaction.

Protocol: Purity Analysis by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Example: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in acetonitrile to a concentration of approximately 1 mg/mL.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for structural confirmation. Expected signals would include four distinct aromatic protons for the pyridine ring and three aromatic protons for the dichlorophenyl ring. The chemical shifts of the pyridine protons would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom and the adjacent carbonyl group.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show 12 distinct carbon signals (5 for the pyridine ring, 6 for the dichlorophenyl ring, and 1 for the carbonyl group), confirming the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. An exact mass measurement (e.g., via HRMS) should correspond to the calculated value for C₁₂H₇Cl₂NO. The fragmentation pattern, showing characteristic isotopic peaks for the two chlorine atoms (a distinctive M, M+2, M+4 pattern), provides definitive evidence of the compound's elemental composition.

Conclusion

2-(3,5-Dichlorobenzoyl)pyridine is a valuable chemical entity whose synthesis requires a nuanced understanding of pyridine chemistry, specifically the circumvention of classical but ineffective routes like Friedel-Crafts acylation. Its true value lies in its role as a versatile building block, providing a structurally rigid and electronically defined scaffold for the development of novel compounds in medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Jansson, A. M., et al. (2013). Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. Bioorganic & Medicinal Chemistry Letters, 23(4), 967-974. Available at: [Link]

  • Jansson, A. M., et al. (2014). Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy. Journal of Inorganic Biochemistry, 141, 141-152. Available at: [Link]

  • Gulea, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 30(15), 5432. Available at: [Link]

  • Betez, S. M., et al. (2012). 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells. European Journal of Medicinal Chemistry, 50, 163-172. Available at: [Link]

  • Ozor, M. A., et al. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Chemistry & Chemical Technology, 19(4). Available at: [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for relevant publication. Available at: [Link]

  • Google Patents. (2014). Synthetic method of 2-amino-3,5-dichloropyridine (CN104016908A).
  • Velders, A. H., et al. (2004). Dichlorobis(2-phenylazopyridine)ruthenium(II) complexes: characterisation, spectroscopic and structural properties of four isomers. Dalton Transactions, (4), 520-527. Available at: [Link]

  • SpectraBase. (n.d.). 2-(3,4-Dichlorobenzoyl)pyrazine. Available at: [Link]

  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine (CN104478793A).
  • Google Patents. (1978). Preparation of 2,3,5-trichloropyridine (US4111938A).
  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(11), 763-768. Available at: [Link]

  • Google Patents. (2021). Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof (WO2021001858A1).

Sources

Exploratory

Advanced Medicinal Chemistry of Benzoylpyridine Derivatives

A Technical Guide on Synthesis, SAR, and Therapeutic Applications Executive Summary The benzoylpyridine scaffold—comprising a pyridine ring linked to a phenyl ring via a carbonyl bridge—represents a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthesis, SAR, and Therapeutic Applications

Executive Summary

The benzoylpyridine scaffold—comprising a pyridine ring linked to a phenyl ring via a carbonyl bridge—represents a privileged structure in modern medicinal chemistry. Distinct from its carbocyclic analog benzophenone, the incorporation of the pyridine nitrogen introduces a critical hydrogen-bond acceptor (HBA) and alters the physicochemical profile (LogP, pKa) of the molecule.

This guide analyzes the benzoylpyridine moiety not merely as a linker, but as a pharmacophore capable of modulating tubulin polymerization in oncology and inhibiting viral replication in infectious diseases. We provide a rigorous examination of Synthetic Activity Relationships (SAR), validated synthetic protocols, and critical ADME/Tox considerations regarding phototoxicity.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological efficacy of benzoylpyridine derivatives is governed by the positional isomerism of the benzoyl group (2-, 3-, or 4-position) and the electronic nature of substituents on the aryl rings.

2.1 The "Privileged" 2-Benzoylpyridine Scaffold

Current literature highlights 2-benzoylpyridine (phenyl(pyridin-2-yl)methanone) as the most bioactive isomer, particularly when functionalized at the 6-position of the pyridine ring.

  • The Carbonyl Linker: Acts as a rigid spacer but also participates in hydrogen bonding with residues like Cys241 in the colchicine binding site of tubulin.

  • Pyridine Nitrogen: Essential for water solubility and interaction with polar pockets in enzymes (e.g., 3CL protease).

  • 6-Aryl Substitution: In oncology applications, adding an aryl group at the 6-position of the pyridine creates a "U-shape" conformation that mimics combretastatin A-4, a potent vascular disrupting agent.

2.2 SAR Visualization

The following diagram illustrates the critical substitution points for optimizing biological activity.

SAR_Analysis Core 2-Benzoylpyridine Scaffold Pos6 Position 6 (Pyridine) CRITICAL REGION Core->Pos6 Substitution site Pos4 Position 4 (Phenyl) Electronic Modulation Core->Pos4 Para-substitution Linker Carbonyl Bridge H-Bond Acceptor Core->Linker Linker Tubulin Tubulin Inhibition (Requires bulky aryl group) Pos6->Tubulin 6-Aryl adds potency Antiviral Antiviral Activity (e.g., 4-OMe, 4-Cl) Pos4->Antiviral Electron-donating groups increase potency Linker->Tubulin H-Bond with Val/Cys residues

Caption: SAR map highlighting the 6-position for steric bulk (oncology) and the para-phenyl position for electronic tuning (antiviral).

Therapeutic Applications
3.1 Oncology: Tubulin Polymerization Inhibition

Benzoylpyridine derivatives, specifically 6-aryl-2-benzoylpyridines , function as Colchicine Binding Site Inhibitors (CBSIs).[1] Unlike taxanes (stabilizers), these compounds inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase.

  • Mechanism: The compound occupies the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Key Compound (4v): A 6-(3,4,5-trimethoxyphenyl)-2-benzoylpyridine derivative has shown an IC

    
     of ~1.8 nM against cancer cell lines, superior to combretastatin A-4 in metabolic stability.
    

Table 1: Comparative Potency of Benzoylpyridine Derivatives vs. Standards

Compound IDTargetIC

(Activity)
Mechanism Note
Compound 4v Tubulin (MCF-7)1.8 nMDestabilizes microtubules; induces apoptosis.
Combretastatin A-4 Tubulin (MCF-7)2.5 nMNatural product standard; metabolically unstable.
Compound W13 CVB3 Virus27.1

M
Inhibits viral RNA replication.
Ribavirin CVB3 Virus63.0

M
Broad-spectrum antiviral standard.
3.2 Infectious Diseases: Antiviral Activity

Recent studies (2020-2024) have repurposed the scaffold for antiviral activity against Coxsackievirus B3 (CVB3) and Adenovirus.

  • Structure: 2-Benzoyl-phenylpyridine derivatives (e.g., Compound W13).[2]

  • Efficacy: These compounds inhibit virus-induced cytopathic effects (CPE) more effectively than Ribavirin.[2][3]

  • Mode of Action: They do not inactivate the virus directly (virucidal) but target early replication stages, specifically viral RNA synthesis.[2][3]

Synthetic Methodologies

To access these derivatives, we recommend two primary pathways: the Classic Grignard Approach (for lab-scale, high flexibility) and the Flow Photochemistry Approach (for scale-up and difficult substrates).

4.1 Pathway A: Grignard Addition (Standard Protocol)

This method is preferred for synthesizing the core 2-benzoylpyridine skeleton when the pyridine ring is electron-deficient.

  • Reagents: 2-Cyanopyridine, Phenylmagnesium bromide (PhMgBr).

  • Solvent: Anhydrous THF or Diethyl ether.

  • Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms an imine intermediate, which hydrolyzes to the ketone upon acidic workup.

4.2 Pathway B: Radical Acylation (Minisci-Type)

For adding a benzoyl group to a pre-functionalized pyridine (which might be sensitive to Grignard reagents), a radical approach using aldehydes and a catalyst (or photoredox) is superior.

Synthesis_Workflow Start Starting Material: 2-Cyanopyridine Intermed Intermediate: Imine Magnesium Salt Start->Intermed Nucleophilic Addition (THF, 0°C) Reagent Reagent: Aryl Grignard (ArMgBr) Reagent->Intermed Hydrolysis Acid Hydrolysis (H3O+) Intermed->Hydrolysis Quench Product Product: 2-Benzoylpyridine Hydrolysis->Product Elimination of NH3

Caption: Step-by-step synthetic flow for the Grignard route to 2-benzoylpyridine.

Experimental Protocols
Protocol 5.1: Synthesis of 2-Benzoylpyridine (Lab Scale)

This protocol is validated for generating gram-scale quantities of the core scaffold.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon atmosphere.

  • Reagent Prep: Charge the flask with 2-cyanopyridine (1.04 g, 10 mmol) dissolved in anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Addition: Add Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) dropwise over 20 minutes. The solution will turn dark red/brown.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours. Monitor by TLC (formation of imine is difficult to see; look for consumption of nitrile).

  • Hydrolysis: Cool back to 0°C. Cautiously add 2M HCl (20 mL). Stir vigorously for 1 hour to hydrolyze the imine.

  • Workup: Neutralize with saturated NaHCO

    
    . Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

    • Expected Yield: 75-85%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) shows characteristic pyridine protons (d, 8.7 ppm) and benzoyl aromatics.
Protocol 5.2: Tubulin Polymerization Assay (Fluorescence Based)

To verify the mechanism of action for anticancer derivatives.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Buffer: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Procedure:

    • Prepare tubulin solution (2 mg/mL) in PEM buffer containing GTP and DAPI.

    • Add test compound (e.g., 5

      
      M) or vehicle (DMSO) to a black 96-well plate.
      
    • Initiate polymerization by warming the plate to 37°C .

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Data Analysis: A reduction in the V

    
     (slope of the growth phase) and final plateau height compared to control indicates inhibition.
    
ADME & Toxicology: The Phototoxicity Risk

A critical, often overlooked aspect of benzoylpyridine development is phototoxicity . Structurally, benzoylpyridine resembles ketoprofen and benzophenone , known photosensitizers.

  • Mechanism: Upon UV-A irradiation (320-400 nm), the carbonyl group undergoes an

    
     transition to a triplet excited state. This triplet state can abstract hydrogen atoms from lipids or DNA, or transfer energy to oxygen to form singlet oxygen (
    
    
    
    O
    
    
    ), causing cellular damage.
  • Mitigation Strategy:

    • Electronic Deactivation: Introducing electron-donating groups (e.g., -OMe, -NH

      
      ) on the phenyl ring can shorten the triplet lifetime, reducing phototoxic potential.
      
    • Screening: All benzoylpyridine lead candidates must be screened in the 3T3 Neutral Red Uptake Phototoxicity Assay (OECD TG 432) early in the discovery phase.

References
  • Antiviral Activity (CVB3/ADV7)

    • Title: Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives.[3][4]

    • Source: Molecules (2020) / PMC.[3]

    • URL:[Link]

  • Anticancer (Tubulin Inhibition)

    • Title: Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymeriz
    • Source: Journal of Medicinal Chemistry (2019).[1]

    • URL:[Link]

  • Synthesis (Flow Chemistry)

    • Title: Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy.[5]

    • Source: Organic Letters (2023).
    • URL:[Link]

  • Synthesis (Classic Grignard)

    • Title: 3-Benzoylpyridine Synthesis Procedure.[6][7]

    • Source: Organic Syntheses, Coll. Vol. 4.
    • URL:[Link]

  • Phototoxicity Context

    • Title: Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions.[8]

    • Source: Pharmaceuticals (2021).[9][8][10]

    • URL:[Link]

Sources

Foundational

Strategic Safety Management of 2-(3,5-Dichlorobenzoyl)pyridine in Medicinal Chemistry

Topic: Strategic Safety & Handling Guide: 2-(3,5-Dichlorobenzoyl)pyridine Content Type: Technical Whitepaper & Derived Safety Data Sheet (SDS) Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Safety & Handling Guide: 2-(3,5-Dichlorobenzoyl)pyridine Content Type: Technical Whitepaper & Derived Safety Data Sheet (SDS) Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Compound Context

2-(3,5-Dichlorobenzoyl)pyridine is a specialized halogenated diaryl ketone intermediate.[1] In drug discovery, this scaffold serves as a critical pharmacophore for antiviral agents and allosteric modulators, leveraging the electron-deficient pyridine ring and the lipophilic dichlorophenyl moiety to enhance metabolic stability (t1/2) and membrane permeability (LogP).

Critical Safety Notice: As a specialized R&D intermediate, specific toxicological data for this exact regioisomer is often absent from public registries. This guide utilizes Read-Across Toxicology , deriving safety protocols from structurally analogous compounds (e.g., 2-(2,5-Dichlorobenzoyl)pyridine and 3,5-Dichlorobenzoyl chloride) to establish a "Worst-Case Scenario" safety baseline.

Chemical Identification & Physiochemical Properties[2][3][4]

Data Integrity Status: Predicted/Calculated based on Structure-Activity Relationship (SAR)

ParameterSpecificationTechnical Insight
Chemical Name 2-(3,5-Dichlorobenzoyl)pyridineIUPAC: (3,5-dichlorophenyl)(pyridin-2-yl)methanone
CAS Number Not Listed (R&D)Treat as Novel Substance. Analogous to 898780-33-1.
Molecular Formula C₁₂H₇Cl₂NOHigh halogen content increases lipophilicity.
Molecular Weight 252.09 g/mol Small molecule; high potential for dust generation.
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow.
Melting Point 80–95 °C (Predicted)Low melting point suggests sublimation risk under high vacuum.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; bioaccumulative potential.
SMILES Clc1cc(Cl)cc(c1)C(=O)c2ccccn2Used for cheminformatics safety modeling.

Hazard Identification (GHS Classification)

Based on the electrophilic nature of the ketone adjacent to the pyridine ring and the irritant properties of chlorobenzene derivatives, the following GHS classification is derived:

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanism of Toxicity
Skin Irritation 2H315Causes skin irritation.[2]Lipophilic absorption followed by local tissue reaction.
Eye Irritation 2AH319Causes serious eye irritation.[3][4]Lewis-basic pyridine nitrogen reacts with mucosal moisture.
STOT - SE 3H335May cause respiratory irritation.[3]Fine particulate inhalation triggers bronchial inflammation.
Acute Tox (Oral) 4H302Harmful if swallowed.[2]Predicted based on pyridine metabolic toxicity.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

  • P280: Wear protective gloves (Nitrile)/eye protection (Side-shields)/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][4][6][8] Remove contact lenses if present and easy to do.[7][4][6] Continue rinsing.[4][6]

Exposure Controls: The "Double-Barrier" Protocol

Standard lab coats are insufficient for halogenated aromatics due to their permeation potential. The following Self-Validating Protocol ensures containment.

A. Engineering Controls[10]
  • Primary Barrier: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with face velocity >100 fpm.

  • Static Control: Use an ionizing bar during weighing. Halogenated powders are highly static-prone; static discharge can disperse the powder outside the balance enclosure.

B. Personal Protective Equipment (PPE) Matrix
Body PartRecommended GearRationale & Validation
Hands Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Validation: Change outer gloves immediately upon visible contamination. Chlorinated compounds degrade latex; Nitrile offers >480 min breakthrough time.
Eyes Chemical Goggles (Not just safety glasses)Prevents migration of fine dust into the lacrimal fluid.
Respiratory N95 or P100 Respirator Required only if working outside a fume hood (e.g., equipment maintenance).
C. Visual Workflow: Exposure Response Logic

This diagram illustrates the decision matrix for accidental exposure, prioritizing pH neutralization due to the pyridine moiety.

ExposureResponse Start Accidental Exposure Event Identify Identify Contact Site Start->Identify Eye Eye Contact (Mucosal Irritation) Identify->Eye Skin Skin Contact (Dermal Absorption) Identify->Skin Inhale Inhalation (Bronchial Spasm) Identify->Inhale EyeAction Flush 15 mins (Isotonic Saline preferred) Eye->EyeAction Immediate SkinAction Wash with Soap & Water (Do NOT use Alcohol) Skin->SkinAction Remove Contaminated Clothing InhaleAction Move to Fresh Air Sit upright (45 deg) Inhale->InhaleAction Support Breathing Validation Seek Medical Review Provide SDS/Structure EyeAction->Validation SkinAction->Validation Note CRITICAL: Alcohol increases skin permeability of halogenated compounds. SkinAction->Note InhaleAction->Validation

Caption: Decision matrix for exposure response. Note the prohibition of alcohol washes for skin contact to prevent enhanced absorption.

Handling & Synthesis Workflow

Handling 2-(3,5-Dichlorobenzoyl)pyridine requires protecting the compound from moisture (to prevent hydrolysis/clumping) and the operator from dust.

A. Storage Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket recommended.

  • Incompatibility: Strong oxidizing agents (peroxides) and strong acids (protonation of pyridine nitrogen).

B. Spill Management (Dry vs. Wet)[12]
  • Dry Spill (Powder): Do NOT sweep.[7] Use a HEPA-filtered vacuum or wet-wipe method to prevent aerosolization.

  • Wet Spill (Solution): Absorb with Vermiculite.[2][9] Do not use paper towels for large spills if the solvent is flammable (e.g., Ethyl Acetate).

C. Visual Workflow: Safe Weighing Protocol

This workflow ensures the "Chain of Custody" for the chemical from storage to reaction vessel.

WeighingProtocol Storage Cold Storage (4°C) Equilibration Warm to Room Temp (Inside Desiccator) Storage->Equilibration Prevent Condensation Hood Transfer to Fume Hood Equilibration->Hood Weighing Weighing (Static Gun + Spatula) Hood->Weighing Face Velocity >100fpm Dissolution Immediate Dissolution (Solvent Addition) Weighing->Dissolution Minimize Dust Time

Caption: Protocol for transferring hygroscopic/irritant solids. Equilibration prevents condensation, which can degrade the compound and cause clumping.

Toxicological Mechanism & References

Mechanism of Action (Toxicity)

The toxicity of 2-(3,5-Dichlorobenzoyl)pyridine is bipartite:

  • Pyridine Ring: Acts as a weak base, capable of uncoupling oxidative phosphorylation in high doses and causing irritation to mucous membranes via pH alteration.

  • Dichlorobenzoyl Moiety: The electron-withdrawing chlorines activate the carbonyl group. While less reactive than an acid chloride, it can form Schiff bases with biological amines (proteins) over prolonged exposure, leading to sensitization [1].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16988 (Analog: 2,3-Dichloropyridine). Retrieved from [Link].

  • European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines.[10] Retrieved from [Link].

Disclaimer: This document is a technical guide created for research purposes. It applies "Read-Across" toxicology principles where specific experimental data is absent. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Exploratory

Isomers of Dichlorobenzoyl Pyridine: Synthetic Scaffolds & Bioactive Ligands

This guide provides an in-depth technical analysis of dichlorobenzoyl pyridine isomers, focusing on their critical role as precursors for metallodrugs, kinase inhibitors, and agrochemical active ingredients. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of dichlorobenzoyl pyridine isomers, focusing on their critical role as precursors for metallodrugs, kinase inhibitors, and agrochemical active ingredients.

Executive Summary

Dichlorobenzoyl pyridines (Py-CO-C₆H₃Cl₂) represent a specialized class of diaryl ketones where a pyridine ring is linked to a dichlorophenyl group via a carbonyl bridge. While theoretically comprising 18 structural isomers (based on pyridine attachment at C2, C3, C4 and six dichlorophenyl substitution patterns), their industrial and scientific value is heavily concentrated in specific regioisomers.

The 2-(dichlorobenzoyl)pyridine series is the most commercially significant, serving as the obligate scaffold for thiosemicarbazone iron chelators —a potent class of anticancer agents that target Ribonucleotide Reductase (RNR). Conversely, the 3- and 4-pyridyl isomers function primarily as bioisosteres in kinase inhibitor design (e.g., p38 MAPK) and agrochemical synthesis.

Structural Chemistry & Isomer Classification

The physicochemical properties and applications of these molecules are dictated by the position of the carbonyl attachment on the pyridine ring.

Class A: The Chelators (2-Pyridyl Isomers)
  • Core Structure: Pyridin-2-yl-C(=O)-Ar

  • Key Isomers:

    • 2-(2,6-Dichlorobenzoyl)pyridine: The "steric shield" isomer. The bulky chlorines at the 2,6-positions of the phenyl ring force the carbonyl out of planarity, impacting solubility and metabolic stability.

    • 2-(2,5-Dichlorobenzoyl)pyridine: A key intermediate for specific proteasome inhibitor scaffolds.

  • Primary Utility: Ligand synthesis.[1] The nitrogen on the pyridine ring and the carbonyl oxygen are positioned to form stable 5-membered chelate rings with transition metals (Fe, Cu, Pd).

Class B: The Metabolic Scaffolds (3- & 4-Pyridyl Isomers)
  • Core Structure: Pyridin-3-yl / Pyridin-4-yl-C(=O)-Ar

  • Key Isomers:

    • 3-(3,5-Dichlorobenzoyl)pyridine: Mimics the electronic properties of diaryl ureas found in kinase inhibitors (e.g., Sorafenib analogs).

    • 4-(2,4-Dichlorobenzoyl)pyridine: Used in tubulin inhibitor research to orient the dichlorophenyl group into hydrophobic pockets of β-tubulin.

  • Primary Utility: Bioactive cores for small molecule drug discovery; agrochemical precursors.

High-Value Application: Thiosemicarbazone Anticancer Agents

The most sophisticated application of dichlorobenzoyl pyridines is their conversion into 2-benzoylpyridine thiosemicarbazones (BpT) . These ligands are "smart" cytotoxins that exploit the higher iron demand of cancer cells.

Mechanism of Action: The "Double Punch"[2]
  • Iron Starvation (Punch 1): The BpT ligand (derived from the ketone) chelates intracellular Iron(II) with high affinity. This strips iron from the active site of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis, halting cell division at the G1/S phase.

  • ROS Generation (Punch 2): The resulting Iron-BpT complex is redox-active.[2][3] It cycles between Fe(II) and Fe(III), transferring electrons to molecular oxygen to generate superoxide and hydroxyl radicals, which induce apoptosis in the tumor cell.

Visualization: Signaling & Mechanism

The following diagram illustrates the pathway from the scaffold to the biological effect.

BpT_Mechanism Scaffold 2-(2,6-Dichlorobenzoyl) pyridine Ligand Thiosemicarbazone Ligand (BpT) Scaffold->Ligand Schiff Base Condensation Fe_Complex Fe-BpT Complex (Redox Active) Ligand->Fe_Complex + Intracellular Fe(II) RNR Ribonucleotide Reductase (RNR) Fe_Complex->RNR Inhibits (Iron Starvation) ROS Reactive Oxygen Species (ROS) Fe_Complex->ROS Redox Cycling Apoptosis Tumor Cell Apoptosis RNR->Apoptosis G1/S Arrest ROS->Apoptosis Mitochondrial Damage

Caption: Mechanism of action for 2-benzoylpyridine thiosemicarbazones derived from dichlorobenzoyl pyridine scaffolds.

Experimental Protocol: Synthesis of 2-(2,6-Dichlorobenzoyl)pyridine

Synthesizing the 2,6-dichloro isomer is challenging due to the steric hindrance of the two ortho-chlorine atoms, which block nucleophilic attack at the carbonyl precursor. The standard Friedel-Crafts acylation often fails or gives low yields. The Grignard addition to cyanopyridines is the preferred, self-validating method.

Methodology: Grignard Addition

Objective: Synthesize 2-(2,6-dichlorobenzoyl)pyridine from 2-cyanopyridine and 2,6-dichlorophenylmagnesium bromide.

Reagents:
  • 2-Cyanopyridine (1.0 eq)

  • 1-Bromo-2,6-dichlorobenzene (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • THF (Anhydrous)

  • Iodine (catalytic crystal)

  • HCl (2M aq)

Step-by-Step Protocol:
  • Grignard Formation (The Initiation):

    • In a flame-dried 3-neck flask under Nitrogen, add Mg turnings and a crystal of Iodine.

    • Add 10% of the 1-Bromo-2,6-dichlorobenzene solution in THF. Heat gently until the iodine color fades (initiation).

    • Dropwise add the remaining bromide solution to maintain a gentle reflux. Critical: 2,6-dichlorophenylmagnesium bromide forms slowly; ensure complete consumption of Mg (approx. 2 hours).

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0°C.

    • Add 2-Cyanopyridine (dissolved in THF) slowly over 30 minutes.

    • Observation: The solution will turn deep red/brown as the imine magnesium salt intermediate forms.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Hydrolysis (The Ketone Release):

    • Cool the mixture back to 0°C.

    • Quench with 2M HCl. Caution: Exothermic.

    • Stir vigorously for 1 hour. The acid hydrolyzes the intermediate imine (

      
      ) to the desired ketone (
      
      
      
      ).
  • Workup & Purification:

    • Neutralize with NaHCO₃ (aq) to pH 8.

    • Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Use Ethanol/Water (9:1). The 2,6-dichloro isomer typically crystallizes as white needles (MP: 85-88°C).

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the Nitrile peak (

    
    ) and appearance of the Carbonyl peak (
    
    
    
    ).
  • NMR: The 2,6-dichloro pattern appears as a doublet and triplet in the aromatic region, distinct from the pyridine protons.

Comparative Data: Isomer Applications

IsomerPrimary ApplicationKey Mechanism/UtilityCommercial Status
2-(2,6-Cl₂) Anticancer Ligands Precursor to Bp4eT/Bp4aT; Fe/Cu chelation.High Value Reagent
2-(2,5-Cl₂) Pharma Intermediate Related to proteasome inhibitor synthesis (Ixazomib motif).Industrial Scale
3-(3,5-Cl₂) Agrochemicals Precursor to picolinic acid herbicides (Clopyralid analogs).Bulk Chemical
4-(2,4-Cl₂) Tubulin Inhibitors Targets the colchicine binding site on tubulin.[4]Research Grade

References

  • Richardson, D. R., et al. (2007).[5] "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. Link

  • Kalinowski, D. S., et al. (2011). "Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT) Chelators with Potent and Selective Anti-Neoplastic Activity." Journal of Medicinal Chemistry. Link

  • Lovejoy, D. B., et al. (2012). "Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription." Blood. Link

  • BenchChem. (2025). "2-(2,6-Dichlorobenzoyl)pyridine: Product Applications and Properties." BenchChem Database. Link

  • Fluorochem. (2025). "Safety Data Sheet: 2-(2,6-Dichlorobenzoyl)pyridine." Fluorochem. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Preparation and Evaluation of Benzoylpyridine-Based Proteasome Inhibitors

Introduction: Targeting the Proteasome with Novel Scaffolds The ubiquitin-proteasome system is a critical pathway for protein degradation, playing an essential role in maintaining cellular homeostasis.[1][2] Its dysregul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Proteasome with Novel Scaffolds

The ubiquitin-proteasome system is a critical pathway for protein degradation, playing an essential role in maintaining cellular homeostasis.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making the proteasome an important therapeutic target.[1][2][3] Proteasome inhibitors (PIs) exploit the dependence of malignant cells on this pathway, inducing apoptosis and cell death by preventing the degradation of pro-apoptotic proteins.[1][4] While several PIs have achieved clinical success, the development of novel chemical scaffolds is crucial for overcoming resistance and improving selectivity.[3][5]

The benzoylpyridine core represents a versatile scaffold for designing enzyme inhibitors. This guide provides a comprehensive, in-depth overview of the synthesis, purification, and biological evaluation of proteasome inhibitors based on this scaffold. We will detail the chemical logic behind the synthetic strategy, provide step-by-step protocols for biochemical and cell-based assays, and discuss the underlying mechanism of action.

Part 1: Chemical Synthesis of a Benzoylpyridine Core

The cornerstone of preparing the target inhibitors is the reliable synthesis of the benzoylpyridine ketone structure. The Friedel-Crafts acylation is a robust and classical method for this purpose, involving an electrophilic aromatic substitution to form a C-C bond between an aromatic ring (the pyridine) and an acyl group.[6][7][8]

Principle and Rationale

The reaction proceeds by activating an acyl halide with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][9] This electrophile is then attacked by the π-electrons of a substituted benzene ring, leading to the formation of the desired ketone after workup.[6] A key advantage of this method is that the product, an aromatic ketone, is deactivated towards further acylation, preventing polysubstitution.[6][7]

Experimental Workflow: From Synthesis to Evaluation

Here we outline the complete workflow, from the initial chemical synthesis to the final biological characterization of the benzoylpyridine-based proteasome inhibitor.

Workflow cluster_synthesis Part 1: Synthesis & Purification cluster_biochem Part 2: Biochemical Evaluation cluster_cell Part 3: Cell-Based Evaluation S1 Step 1.1: Friedel-Crafts Acylation (Benzoylpyridine Synthesis) S2 Step 1.2: Aqueous Workup (Hydrolysis & Neutralization) S1->S2 S3 Step 1.3: Purification (Column Chromatography) S2->S3 S4 Step 1.4: Characterization (NMR, MS, FTIR) S3->S4 B1 Step 2.1: 20S Proteasome Activity Assay S4->B1 Test Compound B2 Step 2.2: IC50 Determination (Dose-Response Curve) B1->B2 C1 Step 3.1: Cell Viability Assay (e.g., MTT Assay) B2->C1 Validated Inhibitor C2 Step 3.2: Apoptosis Analysis C1->C2

Caption: Overall experimental workflow.

Protocol 1.1: Synthesis of a Representative (4-methoxyphenyl)(pyridin-2-yl)methanone

This protocol describes a general procedure for synthesizing a benzoylpyridine derivative via Friedel-Crafts acylation.

Materials:

  • 2-Cyanopyridine

  • Anisole (methoxybenzene)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrogen chloride (HCl) gas

  • Anhydrous Toluene

  • 6N Sodium Hydroxide (NaOH)

  • Petroleum Ether

  • Deionized Water

  • Round-bottom flask, reflux condenser, gas inlet tube, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, add 2-cyanopyridine (10.4 g, 100 mmol) and anisole (10.8 g, 100 mmol) to 200 mL of anhydrous toluene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (26.7 g, 200 mmol) in portions while stirring.

  • HCl Gas Purge: Bubble dry hydrogen chloride gas through the stirred suspension for approximately 1-2 hours. The reaction is exothermic and the mixture will thicken.

  • Reaction: Remove the ice bath and heat the reaction mixture to 50-60°C. Maintain this temperature for 7-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Hydrolysis (Workup): After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing 500 mL of crushed ice and water. Stir until the dark complex decomposes.[10]

  • Purification (Initial): Transfer the mixture to a separatory funnel. Wash the aqueous layer with petroleum ether to remove unreacted anisole.[10]

  • Product Precipitation: Make the aqueous layer basic (pH > 9) by slowly adding 6N aqueous sodium hydroxide solution. The product will precipitate as a solid.[10]

  • Isolation: Isolate the precipitated product by filtration, wash thoroughly with cold water, and dry under a vacuum.[10]

Scientist's Note: The use of a Lewis acid like AlCl₃ is critical for activating the cyanopyridine for nucleophilic attack by the benzene derivative.[10] The final basic wash is necessary to deprotonate the pyridine nitrogen, rendering the final product neutral and insoluble in water for easy isolation.

Protocol 1.2: Purification and Characterization

The crude product from the synthesis requires purification, typically by column chromatography, followed by structural confirmation.

Purification (Flash Column Chromatography):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 15-20% ethyl acetate) is a good starting point for elution.[11]

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure product.[11]

Characterization:

  • FTIR Spectroscopy: To confirm the presence of the ketone (C=O stretch, ~1660-1680 cm⁻¹) and aromatic C-H bonds.[11][12]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the specific substitution pattern on both the pyridine and benzene rings.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]

Part 2: Biochemical Evaluation of Proteasome Inhibition

Once the compound is synthesized and purified, its ability to inhibit the proteasome must be quantified. This is typically done by measuring the inhibition of the chymotrypsin-like activity of the 20S proteasome, which is a primary catalytic activity.[2]

Principle of the 20S Proteasome Activity Assay

This assay utilizes a fluorogenic substrate, Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).[13][14] The 20S proteasome cleaves the peptide sequence, releasing the fluorophore AMC.[15] The amount of fluorescence, measured over time, is directly proportional to the proteasome's activity. An inhibitor will reduce the rate of AMC release.[14][15]

Protocol 2.1: IC₅₀ Determination for 20S Proteasome

Materials:

  • Purified 20S Human Proteasome

  • Suc-LLVY-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 0.01% SDS, pH 7.4)[16]

  • Synthesized benzoylpyridine inhibitor, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • Known proteasome inhibitor as a positive control (e.g., MG-132 or Lactacystin)[15]

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)[14][17]

Procedure:

  • Reagent Preparation: Prepare 1X Assay Buffer. Dilute the 20S Proteasome in 1X Assay Buffer to the desired working concentration (e.g., 0.8 nmol/L).[16] Prepare the Suc-LLVY-AMC substrate in Assay Buffer to a working concentration of 50-100 µM.[13]

  • Inhibitor Dilution Series: Perform a serial dilution of your benzoylpyridine inhibitor stock solution in 1X Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare dilutions of the positive control inhibitor.

  • Assay Plate Setup: To the wells of the black 96-well plate, add:

    • Test Wells: 50 µL of each inhibitor dilution.

    • Positive Control Wells: 50 µL of each positive control dilution.

    • No Inhibitor Control (100% Activity): 50 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.

    • Blank (Background): 50 µL of Assay Buffer.

  • Enzyme Addition: Add 25 µL of the diluted 20S Proteasome solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add 25 µL of the Suc-LLVY-AMC substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 60-90 minutes, taking readings every 1-2 minutes.[14][16]

Data Analysis:

  • Calculate the rate of reaction (velocity) for each well from the linear portion of the kinetic curve.

  • Subtract the background fluorescence rate (blank wells).

  • Normalize the data by setting the "No Inhibitor Control" as 100% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound Scaffold Representative IC₅₀ (nM)
Bortezomib Peptide Boronate0.6
MG-132 Peptide Aldehyde4
Example Benzoylpyridine BenzoylpyridineTo be determined
Table 1: Comparison of IC₅₀ values for known proteasome inhibitors. The value for the experimental compound will be determined from the assay.

Part 3: Cell-Based Evaluation

Biochemical assays confirm direct enzyme inhibition, but cell-based assays are essential to assess a compound's therapeutic potential by measuring its effects on living cancer cells. This includes evaluating cell permeability, cytotoxicity, and the induction of apoptosis.

Principle of the MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.[19]

Protocol 3.1: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., human lung cancer NCI-H1703, multiple myeloma RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[18][19]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[18]

  • 96-well cell culture plate

  • Multi-channel pipette, incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow cells to attach.[18][20]

  • Compound Treatment: The next day, prepare serial dilutions of your benzoylpyridine inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells.[20][21]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are visible.[18][19]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570-590 nm using a microplate reader.[19]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the percent viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action: How Proteasome Inhibition Induces Apoptosis

Proteasome inhibitors trigger apoptosis through multiple interconnected mechanisms.[1] By blocking the proteasome, they prevent the degradation of key regulatory proteins. This leads to the accumulation of pro-apoptotic proteins like Noxa and Bim, and tumor suppressors like p53.[1][4][22] This accumulation disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing apoptosis.[22][23][24]

Apoptosis_Pathway Inhibitor Benzoylpyridine Inhibitor Proteasome 26S Proteasome Inhibitor->Proteasome Inhibits ProApoptotic Accumulation of Pro-Apoptotic Proteins (Noxa, Bim, p53) Proteasome->ProApoptotic Normally Degrades AntiApoptotic Inhibition of NF-κB Survival Signal Proteasome->AntiApoptotic Normally Activates Mitochondria Mitochondrial Dysfunction ProApoptotic->Mitochondria AntiApoptotic->Mitochondria Reduces Survival Signal CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of proteasome inhibitor-induced apoptosis.

References

  • Proteasome inhibitors induce apoptosis in human lung cancer cells through a positive feedback mechanism and the subsequent Mcl-1. (2009). Oncogene.
  • Frank, N., & Brandeis, M. (Year not available). Proteasome Inhibitors: Structure and Function. PMC.
  • Choi, W. S., et al. (2008). Proteasome inhibitor-induced apoptosis is mediated by positive feedback amplification of PKCdelta proteolytic activation and mitochondrial translocation. Journal of Cell and Molecular Medicine, 12(6A), 2467–2481.
  • Kikuchi, J., et al. (2000). Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons. Journal of Neuroscience, 20(1), 5870-5878.
  • Qin, J. Z., et al. (2010). Role of NOXA and its ubiquitination in proteasome inhibitor-induced apoptosis in chronic lymphocytic leukemia cells. Haematologica, 95(9), 1525–1533.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT Cell Assay Protocol. (1994). T. Horton Checkpoint lab/protocols/MTT.
  • In vitro Reconstitution Assays of Arabidopsis 20S Proteasome. (2025). Bio-protocol.
  • In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. (n.d.). PMC.
  • 20S Proteasome Activity Assay Kit. (n.d.). CHEMICON®.
  • Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). (n.d.). UBPBio.
  • 20S Proteasome Assay Kit. (n.d.). Cayman Chemical.
  • Friedel-Crafts Acylation. (2025). Chemistry Steps.
  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. (n.d.). MDPI.
  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. (2025). Preprints.org.
  • Synthetic method of proteasome inhibitor bortezomib and analogs. (2013). Eureka | Patsnap.
  • Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Friedel-Crafts Acylation. (n.d.). SynArchive.
  • Process for preparation of benzoylpyridines and derivatives. (n.d.). Google Patents.
  • Development and Characterization of Proteasome Inhibitors. (n.d.). PMC - NIH.
  • Gobec, M., et al. (2023). Design and synthesis of amino-substituted N-arylpiperidinyl-based inhibitors of the (immuno)proteasome. Acta Pharmaceutica, 73, 441–456.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). PMC.
  • Purification and Characterization of Two Benzoyl-l-Tyrosine p-Nitroanilide Hydrolases from Etiolated Leaves of Zea mays L. (n.d.). PMC.
  • Synthesis and Pharmacology of Proteasome Inhibitors. (2025). ResearchGate.

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Application

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-(3,5-Dichlorobenzoyl)pyridine

For: Researchers, scientists, and drug development professionals Abstract The 2-benzoylpyridine framework is a privileged scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 2-benzoylpyridine framework is a privileged scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of strategies for the selective functionalization of the pyridine ring in 2-(3,5-Dichlorobenzoyl)pyridine. We delve into the electronic characteristics that govern its reactivity and present detailed, field-proven protocols for key transformations. This document emphasizes the causality behind experimental choices, offering insights into Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed C-H Functionalization, and reactivity modulation via N-Oxide formation. Each section includes step-by-step protocols, mechanistic diagrams, and data interpretation guidelines to empower researchers in synthesizing novel derivatives for drug discovery and development.

Introduction: Understanding the Substrate

The 2-(3,5-Dichlorobenzoyl)pyridine molecule presents a unique chemical challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is significantly amplified by the strongly electron-withdrawing 2-benzoyl group. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS) but is primed for nucleophilic attack or metal-catalyzed C-H functionalization.[2][3]

The primary sites for functionalization on the pyridine ring are the C4 and C6 positions (para and ortho to the nitrogen, respectively), which bear the largest partial positive charge, and to a lesser extent, the C5 position.[1] Understanding this electronic landscape is crucial for designing selective and high-yielding synthetic routes.

Diagram 1: Strategic Overview of Functionalization Pathways

This diagram outlines the principal synthetic avenues for modifying the pyridine ring of the target molecule, each exploiting its unique electronic properties.

G cluster_0 cluster_1 Core Strategies cluster_2 A 2-(3,5-Dichlorobenzoyl)pyridine B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu- C C-H Functionalization (Transition Metal-Catalyzed) A->C  [Pd], [Rh], [Ir] D N-Oxide Formation (Reactivity Modulation) A->D  [O] E 4- or 6-Substituted (Amino, Alkoxy, Thio) B->E F 4-, 5-, or 6-Substituted (Aryl, Alkyl, Alkenyl) C->F G Gateway to further functionalization D->G

Caption: Core strategies for functionalizing 2-(3,5-Dichlorobenzoyl)pyridine.

Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the C4 and C6 positions makes SNAr an effective strategy, particularly if a leaving group is present.[4] However, even without a pre-installed leaving group, strong nucleophiles can displace a hydride ion in a transformation known as the Chichibabin reaction.[2][5] For our substrate, direct SNAr with potent nucleophiles is a viable, albeit challenging, pathway.

Causality: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negatively charged intermediate (a Meisenheimer complex).[6] The stability of this complex is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C2, C4, and C6 positions.[1] Given that C2 is blocked, C4 and C6 are the primary targets.

Protocol 2.1: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol details a procedure for the direct amination at the C6 position, a variation of the Chichibabin reaction which often requires an oxidant to facilitate the final elimination step.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Amount
2-(3,5-Dichlorobenzoyl)pyridine266.101.0266 mg
Morpholine87.123.00.26 mL
Potassium tert-butoxide (KOtBu)112.212.5281 mg
Toluene, Anhydrous--10 mL
N,N-Dimethylformamide (DMF), Anhydrous--2 mL

Step-by-Step Methodology

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add 2-(3,5-Dichlorobenzoyl)pyridine (266 mg, 1.0 mmol) and potassium tert-butoxide (281 mg, 2.5 mmol).

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe. The DMF helps to solubilize the base.

  • Add morpholine (0.26 mL, 3.0 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-morpholinyl-2-(3,5-dichlorobenzoyl)pyridine.

Expected Outcome: Moderate to good yields of the C6-aminated product. The C4-isomer may also be formed as a minor product.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution

This diagram illustrates the addition-elimination pathway for the amination of the pyridine ring, highlighting the stabilizing role of the nitrogen atom.

Caption: Formation of the Meisenheimer complex in SNAr.

Strategy II: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocycles.[7] For electron-deficient pyridines, palladium, rhodium, and iridium catalysts are particularly effective for introducing aryl, alkyl, or alkenyl groups.[8][9][10] The benzoyl group at C2 can act as a directing group, although the intrinsic reactivity of the pyridine ring often dominates.

Causality: These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The catalyst coordinates to the pyridine nitrogen, facilitating the activation of a nearby C-H bond. The regioselectivity (C4, C5, or C6) is a complex interplay between the catalyst, ligands, directing group effects, and the steric/electronic nature of the coupling partner.[11]

Protocol 3.1: Palladium-Catalyzed C4-Selective Direct Arylation

This protocol describes a method for the selective introduction of an aryl group at the C4 position using a palladium catalyst.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Amount
2-(3,5-Dichlorobenzoyl)pyridine266.100.5133 mg
4-Bromotoluene171.040.75128 mg (86 µL)
Pd(OAc)₂224.500.025 (5 mol%)5.6 mg
SPhos (Ligand)410.470.05 (10 mol%)20.5 mg
K₂CO₃ (Base)138.211.0138 mg
Pivalic Acid (PivOH), Additive102.130.15 (30 mol%)15.3 mg
1,4-Dioxane, Anhydrous--5 mL

Step-by-Step Methodology

  • In an oven-dried vial equipped with a magnetic stir bar, add 2-(3,5-Dichlorobenzoyl)pyridine (133 mg, 0.5 mmol), 4-bromotoluene (128 mg, 0.75 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), SPhos (20.5 mg, 10 mol%), K₂CO₃ (138 mg, 1.0 mmol), and pivalic acid (15.3 mg, 30 mol%).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 120 °C and stir for 18 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the desired 4-aryl-2-(3,5-dichlorobenzoyl)pyridine.

Data Interpretation: The pivalic acid additive is crucial as it facilitates the C-H activation step via a concerted metalation-deprotonation mechanism. The bulky SPhos ligand often promotes high selectivity and catalytic turnover.

Strategy III: Reactivity Modulation via N-Oxide Formation

Formation of the corresponding pyridine N-oxide is a classic and highly effective strategy to alter the electronic properties of the pyridine ring.[12] The N-oxide oxygen atom is a strong π-donor, which increases electron density at the C2 and C4 positions, making them susceptible to both electrophilic and nucleophilic attack.[5][13] This transformation provides a gateway to functionalizations that are otherwise difficult to achieve.[14]

Causality: The N-O bond acts as a dipole. By donating electron density through resonance, the oxygen atom activates the C4 position towards electrophiles. Simultaneously, the positive charge on the nitrogen enhances the ring's susceptibility to nucleophiles, and the N-oxide itself is an excellent leaving group in certain reactions (e.g., Reissert-Henze type reactions).[15]

Protocol 4.1: Synthesis of 2-(3,5-Dichlorobenzoyl)pyridine N-Oxide

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Amount
2-(3,5-Dichlorobenzoyl)pyridine266.102.0532 mg
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.573.0~670 mg
Dichloromethane (DCM)--20 mL

Step-by-Step Methodology

  • Dissolve 2-(3,5-Dichlorobenzoyl)pyridine (532 mg, 2.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~670 mg, ~3.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the consumption of starting material by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to quench excess peracid.

  • Wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be used without further purification. If necessary, purify by recrystallization or column chromatography.

Protocol 4.2: Functionalization of the N-Oxide (Example: Chlorination at C4)

The N-oxide can be used to direct substitution to the C4 position.

  • To the crude 2-(3,5-Dichlorobenzoyl)pyridine N-oxide (1.0 mmol) in a sealed tube, add phosphorus oxychloride (POCl₃, 3.0 mL).

  • Heat the mixture at 90 °C for 4 hours.

  • Cool the reaction mixture carefully to room temperature and pour it slowly onto crushed ice.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine organics, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-chloro-2-(3,5-dichlorobenzoyl)pyridine. The deoxygenation occurs in situ.[14]

Diagram 3: Workflow for N-Oxide Mediated Functionalization

This workflow illustrates the two-step process of activating the pyridine ring via N-oxidation followed by a substitution reaction.

G A Start: 2-Benzoylpyridine B Step 1: Oxidation (m-CPBA, DCM) A->B C Intermediate: Pyridine N-Oxide B->C D Step 2: Functionalization (e.g., POCl₃, Heat) C->D E Product: 4-Chloro-2-Benzoylpyridine D->E

Caption: N-Oxide formation as a key step for reactivity modulation.

Summary and Outlook

The functionalization of the pyridine ring in 2-(3,5-Dichlorobenzoyl)pyridine offers a rich field for chemical exploration. By understanding the substrate's inherent electronic biases, researchers can strategically employ nucleophilic aromatic substitution, transition-metal-catalyzed C-H activation, or reactivity modulation via N-oxide formation to access a diverse range of novel analogues. The protocols provided herein serve as a validated starting point for these synthetic endeavors. Careful optimization of reaction conditions and rigorous analytical characterization will be paramount for success in developing new chemical entities for pharmaceutical and materials science applications.

References

  • ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Retrieved from ResearchGate. Available at: [Link]

  • Katiyar, D. (n.d.). Pyridine Lecture Notes.
  • Khan Academy. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Available at: [Link]

  • All About Chemistry. (2020). Reactivity of Pyridine-N-Oxide. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from Wikipedia. Available at: [Link]

  • J. Michael McBride. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Katritzky, A. R., & Lunt, E. (1970). The Reissert-Henze Reaction. Tetrahedron, 26(19), 4291-4301. [Note: A representative URL for this type of reaction is provided as the original may be behind a paywall]. Available at: [Link]

  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 51(36), 8960-9009. Available at: [Link]

  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution of Pyridine.
  • Sindhe, H., Reddy, M. M., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820-863. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2023). Pyridine C(sp2)-H bond functionalization under transition-metal and rare earth metal catalysis. National Library of Medicine. Available at: [Link]

  • MacLeod, K. C., et al. (2016). C−H and C−N Activation at Redox‐Active Pyridine Complexes of Iron. Angewandte Chemie. Available at: [Link]

  • Che, Y.-Y., et al. (2020). Palladium‐Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Angewandte Chemie. Available at: [Link]

  • Royal Society of Chemistry. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Application Note: Optimized Strategies for Pd-Catalyzed Cross-Coupling of Chlorobenzoyl Pyridines

Topic: Palladium-catalyzed cross-coupling of chlorobenzoyl pyridines Content Type: Detailed Application Notes and Protocols Executive Summary & Scientific Context Chlorobenzoyl pyridines represent a unique class of "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling of chlorobenzoyl pyridines Content Type: Detailed Application Notes and Protocols

Executive Summary & Scientific Context

Chlorobenzoyl pyridines represent a unique class of "privileged scaffolds" in medicinal chemistry, serving as precursors to allosteric kinase inhibitors, antihistamines, and CNS-active agents. However, they present a dichotomous challenge in palladium catalysis:

  • The Activation Advantage: The benzoyl (ketone) moiety is a strong electron-withdrawing group (EWG). Whether the chloride is located on the pyridine ring or the benzoyl phenyl ring, this EWG lowers the electron density of the C-Cl bond, theoretically facilitating Oxidative Addition (OA) compared to neutral chlorobenzenes.

  • The Coordination Trap: The pyridine nitrogen is a potent

    
    -donor. In standard catalytic cycles, it competes with phosphine ligands for the Pd(II) center, leading to the formation of off-cycle, catalytically inactive bis-pyridine palladium complexes (Catalyst Poisoning).
    

This guide outlines a self-validating protocol that leverages the electronic activation of the ketone while strictly mitigating pyridine poisoning through steric bulk and precatalyst architecture.

Mechanistic Insight: The "Push-Pull" Cycle

To achieve high turnover numbers (TON), one must understand the competition between the productive cycle and the poisoning pathway.

  • Productive Pathway: The active

    
     species must undergo oxidative addition into the C-Cl bond. The rate of this step is enhanced by the electron-deficient nature of the chlorobenzoyl scaffold.
    
  • Poisoning Pathway: If the phosphine ligand (

    
    ) dissociates or is not bulky enough, the substrate's pyridine nitrogen binds to Pd, forming 
    
    
    
    , which halts the reaction.
Visualization: Catalytic Cycle & Poisoning Pathways

The following diagram illustrates the productive Suzuki-Miyaura cycle versus the pyridine poisoning trap.

CatalyticCycle PreCat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Species L-Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 Poison OFF-CYCLE TRAP Pd(II)-Pyridine Complex OxAdd->Poison Pyridine Coordination (Low Steric Bulk Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Poison->OxAdd Heat/Solvent

Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" where pyridine nitrogen coordinates to Pd(II), necessitating bulky ligands to destabilize this resting state.

Critical Experimental Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like


 or even 

are often insufficient for chlorobenzoyl pyridines because they allow pyridine coordination. We utilize Dialkylbiaryl phosphines (Buchwald Ligands).
  • XPhos / SPhos: The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller chloride to undergo oxidative addition.

  • Recommendation: Use XPhos for general coupling; use RuPhos if the substrate is extremely electron-deficient or sterically crowded.

The Precatalyst Strategy

Avoid


 or 

when possible. These sources often generate Pd-black or require an induction period where pyridine poisoning can occur before the active catalyst forms.
  • Gold Standard: Palladacycle Precatalysts (e.g., XPhos Pd G3 or G4) . These contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon base addition, flooding the system with active

    
     before the substrate can sequester the metal.
    
Base & Solvent Effects
  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred to prevent degradation of the ketone moiety.
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1). The presence of water is critical for the transmetallation step in Suzuki couplings, particularly to solubilize inorganic bases.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 2-(4-chlorobenzoyl)pyridine with phenylboronic acid.

Materials
  • Substrate: 2-(4-chlorobenzoyl)pyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base:

    
     (Tribasic potassium phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and deionized water.

Step-by-Step Methodology
  • Vessel Preparation:

    • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.

    • Self-Validation Check: Ensure the vial is cooled under a stream of Argon/Nitrogen to prevent moisture condensation.

  • Reagent Charging (Solids):

    • Add Chlorobenzoyl pyridine (1.0 mmol, 217 mg).

    • Add Phenylboronic acid (1.2 mmol, 146 mg).[1]

    • Add

      
       (2.0 mmol, 424 mg).
      
    • Crucial Step: Add XPhos Pd G3 (0.02 mmol, 17 mg) last to minimize air exposure time.

  • Inerting & Solvation:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Inject 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

    • Note: The mixture will be biphasic. Vigorous stirring (800+ RPM) is required to create an emulsion.

  • Reaction:

    • Heat the block to 80°C .

    • Monitor via TLC or LCMS at 1 hour.

    • Endpoint Criteria: Disappearance of the aryl chloride starting material. If >10% remains after 2 hours, raise temp to 100°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and wash with water (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Data & Performance Comparison

The following table synthesizes expected performance metrics based on ligand classes for this specific scaffold type.

Ligand ClassCatalyst SystemConversion (2h)YieldNotes
Biaryl Phosphine XPhos Pd G3 >98% 92% Recommended. Steric bulk prevents pyridine poisoning.
FerrocenylPd(dppf)Cl275%68%Moderate activity; requires higher temp (100°C).
TriphenylphosphinePd(PPh3)4<20%N/AFails due to rapid pyridine coordination/poisoning.
Tri-tert-butylphosphinePd(PtBu3)290%85%Excellent activity but highly air-sensitive handling.

Troubleshooting Guide

Issue: "Stalled" Reaction (Low Conversion)
  • Diagnosis: Catalyst poisoning is occurring.[2][3][4][5] The solution turns clear/yellow instead of the active dark/black suspension, or Pd black precipitates early.

  • Remedy:

    • Switch to SPhos Pd G3 . SPhos is more water-soluble and often handles heteroatoms better than XPhos.

    • Increase temperature to 100°C to energetically overcome the pyridine-Pd binding.

Issue: Dehalogenation (Hydrodechlorination)[7]
  • Diagnosis: LCMS shows mass corresponding to [M-Cl+H].

  • Cause: The catalytic cycle is initiating (Oxidative Addition works), but Transmetallation is slow, leading to

    
    -hydride elimination or H-abstraction from solvent.
    
  • Remedy:

    • Ensure the Boronic Acid is high quality (not dehydrated/trimerized).

    • Switch solvent to Toluene/Water to reduce protic sources available for H-abstraction.

    • Increase the concentration of the Boronic acid.

Issue: Homocoupling of Boronic Acid
  • Diagnosis: Formation of Biphenyl (Ph-Ph) observed.[1]

  • Cause: Oxygen leak in the system.

  • Remedy: Re-degas solvents vigorously. Ensure Argon overpressure is maintained.

References

  • Suzuki-Miyaura Coupling of Pyridyl Chlorides

    • Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Application Notes.

  • Catalyst Poisoning Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 2008.
  • Use of Precatalysts (G3/G4 Systems)

    • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.[6][7][8][9][10] University of Windsor Review.

  • Buchwald-Hartwig Considerations for Chloropyridines

    • Buchwald-Hartwig Amination with Chloropyridines - Technical Support.[11] BenchChem.[4][11][12]

  • General Suzuki Reaction Conditions

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Application

Scalable synthesis routes for 2-(3,5-Dichlorobenzoyl)pyridine

An In-Depth Technical Guide to the Scalable Synthesis of 2-(3,5-Dichlorobenzoyl)pyridine Authored by: Senior Application Scientist, Gemini Division Abstract 2-(3,5-Dichlorobenzoyl)pyridine is a pivotal intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scalable Synthesis of 2-(3,5-Dichlorobenzoyl)pyridine

Authored by: Senior Application Scientist, Gemini Division

Abstract

2-(3,5-Dichlorobenzoyl)pyridine is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. Its molecular architecture, featuring a dichlorinated phenyl ring linked to a pyridine nucleus via a carbonyl bridge, makes it a valuable scaffold for structure-activity relationship studies. The growing demand for this compound necessitates the development of robust, efficient, and scalable synthetic methodologies. This guide provides detailed protocols and mechanistic insights for two distinct and scalable synthesis routes, designed for researchers, chemists, and process development professionals. The discussed pathways are (1) a Grignard-based approach starting from 2-cyanopyridine and (2) a palladium-catalyzed Negishi cross-coupling reaction involving picolinoyl chloride. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and optimization strategies to ensure high yield and purity on a laboratory and pilot-plant scale.

Introduction: Chemical Significance and Synthetic Strategy

The synthesis of unsymmetrical diaryl ketones, particularly those incorporating heterocyclic rings like pyridine, presents unique challenges. The pyridine nitrogen can interfere with common synthetic methods, such as classical Friedel-Crafts acylations, by complexing with Lewis acid catalysts and deactivating the ring system.[1][2][3] Therefore, scalable routes must bypass this inherent reactivity issue.

Our retrosynthetic analysis of 2-(3,5-Dichlorobenzoyl)pyridine identifies the carbon-carbon bond between the pyridine ring and the carbonyl group as the key disconnection point. This leads to two primary strategic approaches:

  • Nucleophilic Attack on a Pyridine Electrophile: This involves using an organometallic derivative of 1,3-dichlorobenzene as a nucleophile to attack an electrophilic pyridine precursor, such as 2-cyanopyridine.

  • Cross-Coupling of Pyridine and Benzene Fragments: This strategy utilizes a transition-metal catalyst, typically palladium, to couple a functionalized pyridine with a functionalized dichlorobenzene derivative.[4][5][6]

This guide will detail a scalable protocol for each of these strategies, providing a comprehensive toolkit for the synthesis of the target compound.

Route 1: Grignard Reagent Addition to 2-Cyanopyridine

This route is a classic and highly effective method for ketone synthesis. It leverages the reaction of a powerful Grignard reagent, derived from a dichlorinated benzene precursor, with the electrophilic carbon of a nitrile group on the pyridine ring. The resulting imine intermediate is then hydrolyzed to yield the desired ketone. This method is often favored for its cost-effectiveness and operational simplicity.

Causality and Mechanistic Insights

The formation of the Grignard reagent, 3,5-dichlorophenylmagnesium bromide, is a critical step that requires strictly anhydrous conditions.[7][8] Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond, generating a highly nucleophilic organometallic species. This reagent readily attacks the nitrile carbon of 2-cyanopyridine. The subsequent acidic workup serves a dual purpose: it protonates and hydrolyzes the intermediate magnesium iminate salt to form an unstable imine, which rapidly hydrolyzes further to the stable ketone product.

Experimental Workflow Diagram: Route 1

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 1-Bromo-3,5-dichlorobenzene + Mg Turnings B 3,5-Dichlorophenyl- magnesium Bromide A->B Anhydrous THF Heat (initiation) D Intermediate Magnesium Iminate Salt B->D Anhydrous THF 0°C to RT C 2-Cyanopyridine C->D F 2-(3,5-Dichlorobenzoyl)pyridine (Final Product) D->F Workup E Aqueous Acid (e.g., 2M HCl) E->F

Caption: Workflow for the Grignard-based synthesis of 2-(3,5-Dichlorobenzoyl)pyridine.

Detailed Protocol: Route 1

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Magnesium turnings

  • Iodine (one crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Cyanopyridine

  • 2M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

    • To the cooled flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion (~10%) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate reaction initiation. If the reaction does not start, gentle heating may be applied.[9]

    • Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyanopyridine:

    • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 2-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding 2M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 2-(3,5-Dichlorobenzoyl)pyridine.

Route 2: Palladium-Catalyzed Negishi Cross-Coupling

This modern synthetic route offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis. It involves the coupling of an organozinc reagent with an acyl chloride, catalyzed by a palladium complex. A key advantage of using an organozinc reagent over a more reactive Grignard reagent in this context is the prevention of over-addition to the ketone product, which would otherwise form a tertiary alcohol.[6]

Causality and Mechanistic Insights

The synthesis begins with the conversion of 2-picolinic acid to its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride.[10][11][12] Separately, an organozinc reagent is prepared via transmetalation of a Grignard reagent with zinc chloride. The core of the synthesis is the palladium-catalyzed cross-coupling. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the picolinoyl chloride to form a Pd(II) complex.

  • Transmetalation: The dichlorophenyl group is transferred from zinc to the palladium center.

  • Reductive Elimination: The two organic fragments (picolinoyl and dichlorophenyl) couple and are eliminated from the palladium center, forming the product ketone and regenerating the Pd(0) catalyst.[5]

Experimental Workflow Diagram: Route 2

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Organozinc Reagent Synthesis cluster_2 Part C: Pd-Catalyzed Cross-Coupling A1 2-Picolinic Acid A2 Picolinoyl Chloride A1->A2 SOCl₂, cat. DMF Toluene, Reflux C2 2-(3,5-Dichlorobenzoyl)pyridine (Final Product) A2->C2 THF, Heat B1 3,5-Dichlorophenyl- magnesium Bromide B2 3,5-Dichlorophenyl- zinc Chloride B1->B2 ZnCl₂ THF B2->C2 C1 Pd(PPh₃)₄ (catalyst) C1->C2

Caption: Workflow for the Negishi cross-coupling synthesis of 2-(3,5-Dichlorobenzoyl)pyridine.

Detailed Protocol: Route 2

Materials:

  • 2-Picolinic Acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • 3,5-Dichlorophenylmagnesium Bromide (prepared as in Route 1)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

Procedure:

  • Preparation of Picolinoyl Chloride:

    • To a solution of 2-picolinic acid (1.0 eq.) in toluene, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq.) at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours until gas evolution ceases.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting picolinoyl chloride is often used directly in the next step without further purification.

  • Preparation of 3,5-Dichlorophenylzinc Chloride:

    • In a separate flame-dried flask under inert atmosphere, dissolve anhydrous ZnCl₂ (1.1 eq.) in anhydrous THF.

    • Cool this solution to 0°C and slowly add the previously prepared solution of 3,5-dichlorophenylmagnesium bromide (1.0 eq.) in THF.

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation.

  • Negishi Cross-Coupling Reaction:

    • To the freshly prepared organozinc solution, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

    • Add a solution of the crude picolinoyl chloride (1.0 eq.) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux (or ~60°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography as described in Route 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the scalable synthesis of 2-(3,5-Dichlorobenzoyl)pyridine. Yields are representative and may vary based on reaction scale and optimization.

ParameterRoute 1: Grignard SynthesisRoute 2: Negishi Coupling
Key Starting Materials 1-Bromo-3,5-dichlorobenzene, 2-Cyanopyridine2-Picolinic Acid, 1-Bromo-3,5-dichlorobenzene
Key Reagents Mg, Anhydrous THFSOCl₂, ZnCl₂, Pd(PPh₃)₄
Reaction Temperature 0°C to RefluxRoom Temperature to Reflux
Typical Reaction Time 4-6 hours6-16 hours (total)
Reported Yield Range 65-80%70-85%
Scalability Notes Good; exothermic Grignard formation requires careful thermal management.Excellent; milder conditions but requires catalyst and anhydrous reagent handling.
Key Advantage Cost-effective reagents.High selectivity, avoids over-addition.

Conclusion

This guide has detailed two robust and scalable synthetic routes to 2-(3,5-Dichlorobenzoyl)pyridine. The Grignard-based approach offers a cost-effective and straightforward pathway, ideal for large-scale production where careful control of exothermic processes is feasible. The palladium-catalyzed Negishi coupling provides a more modern and highly selective alternative, particularly advantageous when high purity is paramount and to avoid the formation of alcohol byproducts. The choice between these routes will depend on specific laboratory capabilities, cost considerations, and desired scale of production. Both protocols, grounded in established chemical principles, provide reliable foundations for the synthesis of this important chemical intermediate.

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide.
  • PrepChem (n.d.). Synthesis of 2-cyanopyridine.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993–997.
  • ACS Publications (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Inorganic Chemistry.
  • Guidechem (2023). How to Synthesize 2-Picolinic Acid with High Yield and Ease.
  • ResearchGate (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Google Patents (n.d.). US20080039632A1 - Method of Making Cyanopyridines.
  • Google Patents (n.d.). CN101602716B - Synthesis method of 2-chromium picolinate.
  • Google Patents (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Google Patents (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • ResearchGate (n.d.). How can I convert 6-acetamido picolinic acid to 6-acetamido picolinyl chloride?.
  • Chemistry LibreTexts (2023). Making Acyl Chlorides (Acid Chlorides).
  • Chemguide (n.d.). preparation of acyl chlorides (acid chlorides).
  • YouTube (2021). Acids to Acyl Chlorides, Part 3.
  • Nobel Prize Outreach (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Lumen Learning (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Steps (n.d.). Friedel-Crafts Acylation.
  • Wikipedia (n.d.). Friedel–Crafts reaction.
  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment).
  • BenchChem (2025). Identification of side products in 3,5-dichlorobenzyl Grignard reactions.
  • BenchChem (2025). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis.
  • ChemicalBook (n.d.). Synthesis and Application of 3,5-Dichlorobenzoyl chloride.
  • Google Patents (n.d.). WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
  • Organic Chemistry Portal (n.d.). Acyl chloride synthesis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3,5-Dichlorobenzoyl)pyridine Synthesis

Ticket ID: #4092-PYR-KETONE Subject: Yield Improvement & Impurity Profiling for Diaryl Ketone Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4092-PYR-KETONE Subject: Yield Improvement & Impurity Profiling for Diaryl Ketone Synthesis Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties in synthesizing 2-(3,5-dichlorobenzoyl)pyridine (also known as (3,5-dichlorophenyl)(pyridin-2-yl)methanone). This scaffold is a critical intermediate in p38 MAP kinase inhibitors and various agrochemicals.

Low yields in this synthesis typically stem from three specific failure modes:

  • The "Pyridine Trap": The pyridine nitrogen coordinates with the Grignard magnesium, stalling the reaction or requiring excess reagent.

  • Over-addition: Formation of the tertiary alcohol (carbinol) instead of the ketone.

  • Hydrolysis Resistance: The intermediate imine salt requires specific acidic conditions to release the ketone, which can be complicated by the buffering capacity of the pyridine ring.

Below is a troubleshooting guide structured to diagnose your specific issue and provide a self-validating protocol.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I am using the Grignard route (2-cyanopyridine + 3,5-dichlorophenylmagnesium bromide), but my conversion stops at 40-50%."

The Diagnosis: You are likely experiencing N-coordination deactivation . In this reaction, the lone pair on the pyridine nitrogen is a better Lewis base than the nitrile nitrogen. The Grignard reagent coordinates to the pyridine ring first, forming a stable complex that deactivates the molecule toward nucleophilic attack at the nitrile.

The Fix:

  • Stoichiometry Adjustment: You must use 1.3 to 1.5 equivalents of the Grignard reagent. The first equivalent is "sacrificial" (complexing with the pyridine nitrogen), while the remaining fraction performs the nucleophilic attack on the nitrile.

  • Temperature Ramp: Start the addition at 0°C to control exotherms, but allow the reaction to warm to room temperature (or even mild reflux, 40°C) for 2 hours to overcome the activation energy barrier of the complexed species.

Q2: "I see a large 'M+18' peak in LCMS and the product is a tertiary alcohol."

The Diagnosis: You have Over-Addition (Double Alkylation) . This occurs if the intermediate imine salt is unstable or if you are using an ester starting material (e.g., methyl picolinate) instead of a nitrile or Weinreb amide.

The Fix:

  • Switch to the Nitrile Route: The reaction of a Grignard with a nitrile forms an imine magnesium salt (

    
    ), which is stable and precipitates out, preventing a second Grignard molecule from attacking.
    
  • Switch to Weinreb Amide: If you must start from the acid/ester, convert it to the Weinreb amide (N-methoxy-N-methylamide) first.[1][2] The stable 5-membered chelate intermediate absolutely prevents over-addition [1].

Q3: "My workup is a mess. I get an emulsion, and the yield drops during extraction."

The Diagnosis: Incomplete Hydrolysis / Magnesium Hydroxide Gel. The intermediate imine requires acid hydrolysis to become a ketone. If you quench with neutral water or weak NH4Cl, you may trap the product in a magnesium emulsion.

The Fix:

  • The "3M HCl" Quench: Pour the reaction mixture into ice-cold 3M HCl. Stir vigorously for 1 hour. This serves two purposes:

    • It protonates the pyridine (making it water-soluble, removing non-reacted pyridine impurities if you wash with organic solvent before basifying).

    • It rapidly hydrolyzes the imine to the ketone.

  • Note: You must then basify the aqueous layer (pH 8-9) with NaOH or Na2CO3 to extract the free base product into DCM or EtOAc.

Part 2: The "Golden Route" Protocol

This protocol is optimized for Route A: Nucleophilic Addition to Nitrile . It is the most robust method for scale-up.

Reagents & Materials
  • Substrate: 2-Cyanopyridine (1.0 equiv).

  • Reagent: 3,5-Dichlorophenylmagnesium bromide (0.5 M in THF) (1.4 equiv).

  • Solvent: Anhydrous THF (dilution factor 5 mL/mmol).

  • Quench: 3M HCl, followed by 2M NaOH.

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 2-cyanopyridine in anhydrous THF. Cool to 0°C (Ice/Water bath).

  • Addition: Add the Grignard reagent dropwise over 30 minutes.

    • Observation: Solution will turn dark/brown. A precipitate (imine salt) may form.

  • Reaction: Remove ice bath. Stir at Room Temperature (25°C) for 3 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:[3]1) should show consumption of nitrile. If not, heat to 40°C for 1 hour.

  • Acid Hydrolysis (Critical): Cool mixture to 0°C. Slowly pour reaction mixture into a beaker containing stirred 3M HCl (excess).

    • Caution: Exothermic. Gas evolution.

    • Stir the acidic mixture for 45 minutes at RT to ensure imine hydrolysis.

  • Workup:

    • Wash the acidic aqueous layer with Et2O (removes non-basic organic impurities like bi-aryls). Discard organic layer.

    • Basify aqueous layer to pH 9 using 4M NaOH (keep cool!).

    • Extract product with DCM (3x).

    • Dry over Na2SO4, filter, and concentrate.[4]

Part 3: Comparative Data & Yields

Synthetic RouteTypical YieldPurity ProfileKey Risk Factor
Grignard + Nitrile (Recommended) 75 - 85% High (>95%)Requires strict anhydrous conditions; N-coordination.
Grignard + Ester 30 - 45%Low (Alcohol impurity)Over-addition to tertiary alcohol is dominant.
Weinreb Amide + Grignard 80 - 90%Very High (>98%)Requires extra step to synthesize Weinreb amide.
Friedel-Crafts < 10%PoorPyridine ring deactivates the system; catalyst poisoning.

Part 4: Visualized Workflows

Figure 1: Reaction Mechanism & Critical Control Points

G cluster_0 Critical Control Point: Temperature & Time Start 2-Cyanopyridine (Substrate) Complex N-Mg Coordinated Complex Start->Complex Fast Step (N-coordination) Grignard 3,5-Cl2-Ph-MgBr (1.4 Equiv) Grignard->Complex Imine Imine Salt (Stable Intermediate) Complex->Imine Slow Step (Nucleophilic Attack) Acid Acid Hydrolysis (3M HCl) Imine->Acid Quench Product 2-(3,5-Dichlorobenzoyl) pyridine Acid->Product Hydrolysis (-NH3)

Caption: The reaction proceeds via an initial N-coordination complex. Excess Grignard and sufficient time are required to push the equilibrium toward the Imine Salt.

Figure 2: Troubleshooting Decision Tree

Tree Start Low Yield / Impurity? Check1 Check Starting Material Start->Check1 IsEster Using Ester? Check1->IsEster IsNitrile Using Nitrile? Check1->IsNitrile ResultAlc Tertiary Alcohol Found IsEster->ResultAlc Yes ResultLow Low Conversion (<50%) IsNitrile->ResultLow Yes Sol1 Switch to Weinreb Amide or Nitrile Route ResultAlc->Sol1 Sol2 Increase Grignard to 1.5 eq Allow warm-up to 25°C ResultLow->Sol2

Caption: Diagnostic logic to identify the root cause of yield loss based on starting material selection.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Kianmehr, E.; et al. (2017).[3] "A novel approach to the synthesis of 2-benzoylpyridine derivatives". Tetrahedron, 73(11), 1407-1412.[3]

  • Bagley, M. C.; et al. (2002). "Synthesis of p38 MAPK inhibitors: 2,3,5-trisubstituted pyridines". Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Sigma-Aldrich. (2024). "3,5-Dichlorophenylmagnesium bromide Product Sheet".

Sources

Optimization

Recrystallization solvents for purifying 2-(3,5-Dichlorobenzoyl)pyridine

Executive Summary & Molecule Analysis User Query: Optimal solvent systems for the recrystallization of 2-(3,5-Dichlorobenzoyl)pyridine. Technical Analysis: Purifying 2-(3,5-Dichlorobenzoyl)pyridine presents a specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Query: Optimal solvent systems for the recrystallization of 2-(3,5-Dichlorobenzoyl)pyridine.

Technical Analysis: Purifying 2-(3,5-Dichlorobenzoyl)pyridine presents a specific challenge due to its "amphipathic" electronic nature. You are dealing with a molecule that contains:

  • A Basic/Polar Domain: The pyridine ring (Lewis base, H-bond acceptor) and the ketone bridge.

  • A Lipophilic/Non-polar Domain: The 3,5-dichlorophenyl ring (hydrophobic, halogen-dense).

The Challenge: Standard single-solvent systems often fail.[1] Non-polar solvents (Hexanes) may not dissolve the compound enough to remove polar byproducts, while highly polar solvents (Methanol) may retain the product, leading to poor recovery. Furthermore, the presence of the pyridine nitrogen makes the compound sensitive to acidic impurities (e.g., 3,5-dichlorobenzoic acid from synthesis), which can form salts that contaminate the lattice.

Solvent Selection Matrix

Do not guess. Use this matrix to select the starting solvent system based on your crude material's profile.

Solvent SystemTypeSuitability RatingTechnical Rationale
Ethanol (95%) / Water BinaryHigh (Primary Rec.) Why: The pyridine moiety H-bonds with EtOH. Water acts as a powerful anti-solvent for the hydrophobic dichlorophenyl group, forcing crystallization. Risk: Oiling out if water is added too fast.
Ethyl Acetate / Heptane BinaryHigh (Secondary) Why: Excellent for removing non-polar synthesis byproducts (dimers, tars). Heptane is a gentler anti-solvent than water, reducing "oiling out" risk.
Isopropanol (IPA) SingleMedium Why: Good balance of polarity. Often works as a single solvent if the impurity profile is simple.
Toluene SingleSpecialized Why: Pi-stacking interactions with the aromatic rings can yield high-quality crystals (good for X-ray). Risk: High boiling point makes drying difficult; product may be too soluble.
Acetone / Hexane BinaryLow Why: Acetone is often too good a solvent; Hexane is too poor. The "metastable zone" is often too narrow, leading to immediate crashing out (amorphous powder) rather than crystals.

Decision Logic & Workflow

Before starting, determine your purification path using the logic below.

RecrystallizationLogic Start START: Crude 2-(3,5-Dichlorobenzoyl)pyridine CheckAcid Check Synthesis Route: Was Acid Chloride used? Start->CheckAcid AcidWash REQUIRED: Wash crude with 10% NaHCO3 or NaOH CheckAcid->AcidWash Yes (Risk of Acid Impurity) SolubilityTest Micro-Scale Solubility Test (100 mg scale) CheckAcid->SolubilityTest No AcidWash->SolubilityTest Decision1 Soluble in hot EtOH? SolubilityTest->Decision1 MethodA Method A: Ethanol / Water System Decision1->MethodA Yes MethodB Method B: Ethyl Acetate / Heptane Decision1->MethodB No (Needs non-polar)

Caption: Workflow for selecting the correct purification pathway based on synthesis origin and solubility.

Detailed Protocols

Pre-Requisite: The "Base Wash" (Critical Step)

If your synthesis involved 3,5-dichlorobenzoyl chloride, you likely have 3,5-dichlorobenzoic acid as an impurity.

  • Dissolve crude solid in Dichloromethane (DCM).

  • Wash with 10% NaHCO₃ or 1M NaOH (2x). Mechanism: This converts the benzoic acid impurity into its water-soluble sodium salt.

  • Wash with Brine, dry over MgSO₄, and evaporate DCM.

  • Proceed to recrystallization with the acid-free solid.

Method A: The Ethanol/Water Displacement (Standard)

Best for: General purification, removal of polar tars.

  • Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Ethanol (95%) portion-wise while heating to reflux (~78°C). Use the minimum amount required to dissolve (typically 5–10 mL/g).

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.[2]

    • Correction: Add 1–2 drops of Ethanol to clear the solution back to transparent.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 50:50 EtOH/Water mixture.

Method B: Ethyl Acetate / Heptane (For Lipophilic Impurities)

Best for: Removing non-polar byproducts or if the compound is too soluble in alcohols.

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the boiling solution until cloudiness persists.[2]

  • Re-solvation: Add a small volume of Ethyl Acetate to restore clarity.

  • Slow Cooling: Wrap the flask in a towel (insulation) to slow the cooling rate. This promotes larger, purer crystals and prevents the trapping of impurities.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I added water to the hot ethanol solution, and instead of crystals, distinct oily droplets formed at the bottom."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The compound came out of solution at a temperature above its melting point because the anti-solvent (water) was added too quickly, drastically lowering solubility before nucleation could occur.

The Fix (The "Seed & Reheat" Protocol):

  • Do not filter the oil.

  • Reheat the mixture until the oil redissolves (you may need a splash more Ethanol).

  • Allow the solution to cool very slowly to just above the temperature where oiling occurred.

  • Seed it: Add a tiny crystal of pure product (or scratch the glass side with a rod).

  • Mechanism: The seed crystal provides a template for the solute to deposit as an ordered solid rather than a disordered liquid.

Issue 2: Persistent Coloration

User Report: "My product is yellow/brown, but it should be off-white."

Diagnosis: Conjugated organic impurities or oxidation byproducts. The Fix:

  • Perform the dissolution step (Step 1).[1][3]

  • Add Activated Carbon (Charcoal) (~5-10 wt% of crude mass).

  • Boil for 5–10 minutes.

  • Crucial: Filter hot through a Celite pad to remove the carbon. If you filter cold, the product will crystallize in the charcoal and be lost.

Issue 3: Low Yield

User Report: "I recovered only 40% of my mass."

Diagnosis: The compound is likely too soluble in the "good" solvent (Ethanol or EtOAc) even at cold temperatures. The Fix:

  • Concentrate: Evaporate 30% of the solvent volume before cooling.

  • Push the Equilibrium: Increase the ratio of Anti-Solvent (Water or Heptane) in the final mix.

  • Second Crop: Take the filtrate (mother liquor), evaporate it to half volume, and cool again to harvest a second (slightly less pure) crop.

Visualizing the "Oiling Out" Rescue

Use this logic flow if you encounter oil droplets.

OilingOutRescue Problem Problem: Product Oils Out Reheat Reheat to Reflux (Redissolve Oil) Problem->Reheat AddSolvent Add Small Amount of Good Solvent Reheat->AddSolvent CoolSlow Cool Slowly to Cloud Point AddSolvent->CoolSlow Seed ADD SEED CRYSTAL (Critical Step) CoolSlow->Seed Crystallize Successful Crystallization Seed->Crystallize

Caption: Rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).

References & Authority

The protocols above are synthesized from standard purification methodologies for diaryl ketones and pyridine derivatives, supported by the following authoritative sources:

  • General Purification of Benzoylpyridines:

    • Organic Syntheses, Coll.[4] Vol. 3, p. 119 (1955); Vol. 26, p. 13 (1946). (Describes 3-benzoylpyridine purification using hydrocarbon/alcohol systems).

    • Source:

  • Solvent Selection Principles:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Bible" of purification; see sections on aromatic ketones and pyridines).

    • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Tips and Tricks for Recrystallization.

    • Source:

  • Synthesis & Impurity Context (Tafamidis Intermediates):

    • Relevant patents describing 3,5-dichlorobenzoyl chloride coupling often cite Toluene/THF extraction followed by Methanol/Water precipitation.

    • Google Patents: WO2021001858A1 (Process for preparation of benzoxazole derivatives using 3,5-dichlorobenzoyl chloride).

    • Source:

Disclaimer: Always consult the Safety Data Sheet (SDS) for 2-(3,5-Dichlorobenzoyl)pyridine and all solvents before handling. Pyridine derivatives can be toxic and skin irritants.

Sources

Troubleshooting

Technical Support Center: Separation of 3,5- and 2,5-Dichlorobenzoic Acid Isomers

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of 3,5-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of 3,5-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. As a Senior Application Scientist, this document synthesizes established methodologies with practical, field-proven insights to help you navigate this common purification challenge.

Understanding the Challenge: Why is This Separation Difficult?

The primary difficulty in separating 3,5- and 2,5-dichlorobenzoic acid lies in their isomeric nature. As structural isomers, they share the same molecular formula (C₇H₄Cl₂O₂) and molecular weight (191.01 g/mol ), leading to very similar chemical and physical properties.[1][2] However, subtle differences in their molecular symmetry and the electronic effects of the chlorine atom positions can be exploited for successful separation.

The 3,5-isomer possesses a higher degree of symmetry compared to the 2,5-isomer. This increased symmetry generally leads to a more stable crystal lattice, which is reflected in its significantly higher melting point. Additionally, the position of the chlorine atoms relative to the carboxylic acid group influences the acidity (pKa) and polarity of the molecules.

Physicochemical Properties at a Glance

A clear understanding of the differences in the physicochemical properties of these isomers is the foundation for developing an effective separation strategy.

Property3,5-Dichlorobenzoic Acid2,5-Dichlorobenzoic AcidRationale for Separation
CAS Number 51-36-550-79-3N/A
Melting Point 184-187 °C[1][3][4]151-154 °C[5][6]The ~30 °C difference is substantial and is the primary basis for separation by fractional crystallization.
Boiling Point ~274 °C (estimate)[1][3]~301 °C[5][7]The difference is significant, but the high temperatures may not be suitable for all applications; distillation is less common than crystallization for these solids.
Water Solubility 147.1 mg/L[1][8]~800 mg/L[5]The 2,5-isomer is more soluble in water, which can be exploited in selective washing or extraction steps.
pKa (Predicted) 3.46[1][8]2.51[5]The difference in acidity can be used to manipulate solubility at different pH values for separation by extraction.
Appearance White to beige powder/crystal[1]Needles (from water) or white powder[9]N/A

Troubleshooting and FAQs

FAQ 1: What are the most effective methods for separating a mixture of 3,5- and 2,5-dichlorobenzoic acid?

The most effective methods leverage the differences in melting point, solubility, and polarity. The three primary techniques are:

  • Fractional Crystallization: This is often the most practical and scalable method, exploiting the significant difference in melting points and crystal lattice stability.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can provide excellent separation for analytical and preparative scale purification.[11][12]

  • Selective Extraction: By carefully controlling the pH, the difference in pKa values can be used to selectively extract one isomer from an organic solvent into an aqueous phase.

Troubleshooting Guide: Fractional Crystallization

Problem: Poor separation efficiency or co-crystallization during the crystallization process.

Causality: The choice of solvent is critical. An ideal solvent will have a steep solubility curve for both isomers, but will more readily solubilize the 2,5-isomer (the lower melting point compound) at a given temperature, allowing the 3,5-isomer to crystallize out first upon cooling.

Step-by-Step Protocol for Fractional Crystallization:

  • Solvent Selection: Begin with a solvent in which both isomers are sparingly soluble at room temperature but readily soluble when heated. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[4][10]

  • Dissolution: In a fume hood, dissolve the isomeric mixture in the minimum amount of the hot solvent. Stir until all the solid has dissolved.

  • Slow Cooling: This is the most critical step. Allow the solution to cool slowly to room temperature without agitation. Slow cooling encourages the formation of pure crystals of the less soluble, higher melting point 3,5-isomer.

  • Induce Crystallization: If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure 3,5-dichlorobenzoic acid.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize the yield of the 3,5-isomer. The 2,5-isomer should remain preferentially in the mother liquor.[13]

  • Filtration: Quickly filter the cold slurry to separate the crystallized 3,5-isomer from the mother liquor. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or melting point analysis. Repeat the process if necessary to achieve the desired purity.

G cluster_0 Fractional Crystallization Workflow A Dissolve Isomer Mixture in Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath B->C D Filter Slurry C->D E Solid: Enriched 3,5-Isomer D->E F Mother Liquor: Enriched 2,5-Isomer D->F G Analyze Purity (HPLC, MP) E->G Check Purity

Caption: Workflow for separating 3,5- and 2,5-dichlorobenzoic acid via fractional crystallization.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution or poor peak resolution in reversed-phase HPLC.

Causality: The mobile phase composition, particularly the pH and organic solvent ratio, is crucial for resolving these closely related isomers. The pH of the mobile phase must be controlled to ensure consistent ionization states of the carboxylic acid groups, which directly impacts their retention on a C18 column.

Step-by-Step Protocol for RP-HPLC Separation:

  • System Preparation:

    • HPLC System: A standard HPLC with a gradient pump, autosampler, column oven, and a UV detector is required.[12]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[11][12]

    • Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic or phosphoric acid. Filter through a 0.45 µm filter.[11][12] The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention.

    • Mobile Phase B: HPLC-grade methanol or acetonitrile.[11] Methanol can offer better selectivity through hydrogen bonding interactions.[11]

    • Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.2 mL/min.[11]

    • Detection: UV detection at 210 nm.[11]

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient elution is recommended to achieve optimal separation. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis: The 3,5-isomer is generally more nonpolar and will likely have a longer retention time than the 2,5-isomer under these conditions.

G cluster_1 HPLC Analysis Workflow A Prepare Sample and Calibration Standards C Inject Sample A->C B Set Up HPLC System (C18 Column, Mobile Phase) D Gradient Elution Separation B->D C->D E UV Detection (210 nm) D->E F Data Acquisition and Integration E->F G Quantify Isomers F->G

Caption: Experimental workflow for the HPLC analysis of dichlorobenzoic acid isomers.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-Dichlorobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,5-dichloro- (CAS 50-79-3). Retrieved from [Link]

  • Krishnaiah, C., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(7), 575-580. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dichloro- (CAS 50-84-0). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-(3,5-Dichlorobenzoyl)pyridine

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 2-(3,5-Dichlorobenzoyl)pyridine, a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 2-(3,5-Dichlorobenzoyl)pyridine, a molecule of interest due to its potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against alternative analytical techniques. We will explore the nuances of each method, offering field-proven insights to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 2-(3,5-Dichlorobenzoyl)pyridine, ¹H NMR offers a definitive fingerprint of its intricate aromatic structure.

Predicted ¹H NMR Spectrum of 2-(3,5-Dichlorobenzoyl)pyridine

Structural and Electronic Considerations:

The 2-(3,5-Dichlorobenzoyl)pyridine molecule consists of two aromatic rings linked by a carbonyl group. The pyridine ring, being electron-deficient, and the dichlorophenyl ring, substituted with two electron-withdrawing chlorine atoms, will exhibit distinct proton chemical shifts. The carbonyl group will further deshield adjacent protons.

Predicted Chemical Shifts and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Pyridine Ring
H-6'~8.7 - 8.8Doublet of doublets (dd)J = ~4.5, ~1.5
H-4'~8.0 - 8.1Triplet of doublets (td)J = ~7.8, ~1.8
H-3'~7.9 - 8.0Doublet (d)J = ~7.8
H-5'~7.5 - 7.6Triplet of doublets (td)J = ~7.5, ~4.5
Dichlorophenyl Ring
H-2, H-6~7.8 - 7.9Doublet (d)J = ~2.0
H-4~7.6 - 7.7Triplet (t)J = ~2.0

Rationale for Predictions:

  • Pyridine Protons: The chemical shifts are predicted based on data for 2-benzoylpyridine, with adjustments for the electronic effects of the dichlorobenzoyl group. The H-6' proton, being ortho to the nitrogen, is expected to be the most deshielded.

  • Dichlorophenyl Protons: The protons on the dichlorophenyl ring are expected to show a simpler splitting pattern due to symmetry. The two equivalent ortho protons (H-2 and H-6) will appear as a doublet, coupled to the para proton (H-4). The H-4 proton will appear as a triplet, coupled to the two ortho protons. The electron-withdrawing nature of the chlorine atoms will cause these protons to resonate at a relatively downfield region.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of 2-(3,5-Dichlorobenzoyl)pyridine is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 2-(3,5-Dichlorobenzoyl)pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shim, Tune, Match) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Spectrum (Shifts, Couplings) integrate->analyze

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is indispensable for structural confirmation, a comprehensive analytical characterization often necessitates the use of orthogonal techniques. These methods can provide complementary information regarding purity, molecular weight, and the presence of specific functional groups.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5] It is particularly useful for assessing the purity of a sample and identifying any volatile impurities.

Performance Comparison:

  • Strengths: High sensitivity and selectivity, excellent for separating complex mixtures, provides molecular weight information from the mass spectrum.

  • Limitations: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 2-(3,5-Dichlorobenzoyl)pyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless inlet, typically at a high temperature (e.g., 250-280°C) to ensure rapid volatilization.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

    • Oven Program: A temperature gradient is typically used to ensure good separation of components with different boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Detection: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[6][7][8]

Performance Comparison:

  • Strengths: Applicable to a broad range of compounds, high resolution and sensitivity, well-established for purity and content uniformity testing.

  • Limitations: Does not inherently provide structural information beyond retention time, unless coupled with a mass spectrometer (LC-MS).

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of 2-(3,5-Dichlorobenzoyl)pyridine in the mobile phase or a compatible solvent to a known concentration.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for the separation of moderately polar organic molecules.

    • Mobile Phase: A mixture of water (often with a buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. An isocratic or gradient elution can be employed.

    • Detector: A UV detector is suitable for aromatic compounds like 2-(3,5-Dichlorobenzoyl)pyridine, with the detection wavelength set at an absorbance maximum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]

Performance Comparison:

  • Strengths: Fast and simple to perform, provides characteristic "fingerprint" information for compound identification.

  • Limitations: Provides limited information about the overall molecular structure and connectivity.

Expected IR Absorptions for 2-(3,5-Dichlorobenzoyl)pyridine:

  • C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹, characteristic of an aromatic ketone.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[11][12][13]

Performance Comparison:

  • Strengths: High sensitivity, provides accurate molecular weight information, fragmentation patterns can be used for structural elucidation.

  • Limitations: Isomeric compounds can be difficult to distinguish without chromatographic separation.

Expected Mass Spectrum of 2-(3,5-Dichlorobenzoyl)pyridine:

  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks.

  • Fragment Ions: Fragmentation may occur at the carbonyl group, leading to the formation of benzoyl and pyridyl cations.

Analytical_Techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary Techniques NMR ¹H NMR GCMS GC-MS NMR->GCMS Purity, Volatile Impurities HPLC HPLC NMR->HPLC Purity, Quantification IR IR Spectroscopy NMR->IR Functional Groups MS Mass Spectrometry NMR->MS Molecular Weight, Fragmentation

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of 2-(3,5-Dichlorobenzoyl)pyridine, a multi-faceted analytical approach is recommended. While ¹H NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, techniques such as GC-MS and HPLC are invaluable for assessing purity and quantifying the compound. IR spectroscopy and mass spectrometry provide crucial complementary data on functional groups and molecular weight, respectively. By integrating the insights from these diverse analytical methods, researchers can achieve a high degree of confidence in the identity, purity, and quality of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

References

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  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021).
  • ResearchGate. Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,...
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents.
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Comparative

A Researcher's Guide to the Infrared Spectroscopy of the Benzoyl Carbonyl Group: A Comparative Analysis

Introduction: The Unmistakable Signature of the Carbonyl In the field of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique, valued for its ability to reveal the vibrational fingerpr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmistakable Signature of the Carbonyl

In the field of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique, valued for its ability to reveal the vibrational fingerprints of functional groups. Among the most prominent and diagnostically powerful signals in any IR spectrum is the carbonyl (C=O) stretching vibration.[1][2][3] This absorption is typically strong and intense due to the significant change in dipole moment during the stretching motion of the polar C=O bond.[1][4][5] While the general region for carbonyl absorption is a broad window between 1650 and 1850 cm⁻¹, the precise wavenumber of the peak provides a wealth of structural information, acting as a sensitive probe of the group's electronic environment.[2]

This guide provides an in-depth analysis of the IR signature of a specific and ubiquitous carbonyl-containing moiety: the benzoyl group. We will explore the foundational principles governing its characteristic absorption frequency and conduct a rigorous comparison with other carbonyl-containing functional groups. By examining the interplay of electronic effects—namely resonance and induction—we will elucidate the causality behind observed spectral shifts. This guide is intended for researchers and drug development professionals who rely on precise structural interpretation to advance their scientific endeavors.

The Benzoyl Group: The Influence of Conjugation

The benzoyl group consists of a benzene ring directly attached to a carbonyl carbon. This arrangement leads to a critical electronic phenomenon known as conjugation, where the π-electron system of the aromatic ring interacts with the π-bond of the carbonyl group.[4][6] This delocalization of electrons can be visualized through resonance structures, which illustrate that the C=O bond in a benzoyl group possesses a degree of single-bond character.[4][7]

From a vibrational standpoint, this is paramount. According to Hooke's Law, the frequency of a vibration is directly proportional to the strength of the bond (represented by the force constant). By acquiring more single-bond character through resonance, the benzoyl C=O bond is effectively weakened compared to a non-conjugated carbonyl, such as that in an aliphatic ketone.[8][9] This reduction in bond strength lowers the force constant, resulting in a requisite decrease in the absorption frequency. Typically, this conjugative effect lowers the C=O stretching frequency by 20-40 cm⁻¹ compared to a saturated analogue.[1][4]

Caption: Resonance delocalization in a benzoyl group.

A Comparative Analysis: Benzoyl Derivatives vs. Other Carbonyls

The true diagnostic power of the benzoyl carbonyl peak is revealed through comparison. The nature of the second substituent on the carbonyl carbon—in addition to the phenyl ring—introduces competing electronic effects that finely tune the C=O stretching frequency.

The Baseline: Aliphatic vs. Aromatic Ketones

An excellent starting point is the comparison between a simple aliphatic ketone like acetone (C=O stretch ~1715 cm⁻¹) and an aromatic ketone like acetophenone, which contains a benzoyl group.[10] The C=O stretch in acetophenone is observed at a lower frequency, around 1690 cm⁻¹, clearly demonstrating the frequency-lowering effect of conjugation with the aromatic ring.[9][10]

The Inductive Effect: The Case of Benzoyl Chloride

When the carbonyl carbon is attached to a highly electronegative atom like chlorine, as in benzoyl chloride, a powerful electron-withdrawing inductive effect comes into play.[8] This effect pulls electron density away from the carbonyl carbon through the sigma bond, which shortens and strengthens the C=O double bond. This strengthening of the bond increases the stretching frequency.[11]

In benzoyl chloride, this strong inductive effect of the chlorine atom outweighs the resonance effect from the phenyl ring. Consequently, the C=O stretching frequency is shifted significantly higher, typically appearing around 1770-1775 cm⁻¹.[6][11] An additional weaker band is often observed near 1735 cm⁻¹ due to Fermi resonance, an interaction between the fundamental C=O stretch and an overtone of another vibration.[6][12][13]

A Tug-of-War: The Benzoyl Ester (Ethyl Benzoate)

In an ester like ethyl benzoate, the oxygen atom attached to the carbonyl carbon introduces both an inductive effect and a competing resonance effect. The oxygen is highly electronegative, exerting an inductive pull that increases the C=O frequency. However, the lone pairs on the oxygen can also be delocalized into the carbonyl group, a resonance effect that would lower the frequency.[7][14]

For esters, the electron-withdrawing inductive effect is dominant.[7][14] This makes the C=O bond stronger than in an aromatic ketone. However, the resonance donation from the ester oxygen still partially counteracts the inductive pull. As a result, the C=O stretch for ethyl benzoate falls in an intermediate range, typically around 1720-1726 cm⁻¹, which is higher than acetophenone (~1690 cm⁻¹) but lower than benzoyl chloride (~1770 cm⁻¹).[11][15][16]

Resonance Dominance: The Benzoyl Amide (Benzamide)

In amides, the nitrogen atom's lone pair is readily delocalized into the carbonyl group, creating a significant resonance effect that imparts substantial single-bond character to the C=O bond.[6][7] Nitrogen is less electronegative than oxygen, so its inductive effect is weaker. Therefore, in benzamide, the powerful resonance donation from the nitrogen dominates.[17]

This extensive delocalization significantly weakens the C=O bond, causing its stretching vibration, known as the Amide I band , to appear at a much lower frequency, typically in the range of 1650-1680 cm⁻¹.[11][17][18]

Caption: Effect of substituents on benzoyl C=O frequency.

Fine-Tuning: The Impact of Aromatic Ring Substituents

The electronic nature of other substituents on the phenyl ring can further modulate the benzoyl carbonyl frequency.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups in the para position push electron density into the aromatic ring. This enhances the ring's ability to conjugate with the carbonyl group, increasing the C=O bond's single-bond character and shifting the absorption to a lower wavenumber.

  • Electron-Withdrawing Groups (EWGs): A para substituent like a nitro group (-NO₂) pulls electron density from the ring. This effect reduces electron delocalization from the ring into the carbonyl group, thereby increasing the C=O bond's double-bond character and shifting the absorption to a higher wavenumber.[19]

Summary of Comparative IR Data

The following table summarizes the typical C=O stretching frequencies for benzoyl derivatives and their aliphatic counterparts, providing a clear guide for spectral interpretation.

Compound ClassAliphatic ExampleTypical C=O (cm⁻¹)Benzoyl (Aromatic) ExampleTypical C=O (cm⁻¹)Primary Electronic Effect (vs. Ketone)
Ketone Acetone~1715[10]Acetophenone~1690[10]Conjugation (Baseline)
Aldehyde Acetaldehyde~1730[10]Benzaldehyde~1705[10]Conjugation
Ester Ethyl Acetate~1735[11]Ethyl Benzoate~1720[11]Inductive (O) > Resonance (O)
Amide Acetamide~1690[11]Benzamide~1675[11]Resonance (N) >> Inductive (N)
Acid Chloride Acetyl Chloride~1810[11]Benzoyl Chloride~1770[11]Strong Inductive (Cl)

Experimental Protocols for Acquiring High-Quality IR Spectra

To ensure the accuracy and reproducibility of the data presented, standardized sample preparation and analysis are critical.

Protocol 1: Analysis of Liquid Samples (Thin Film Method)
  • Apparatus: FT-IR Spectrometer, salt plates (NaCl or KBr), pipette.

  • Preparation: Ensure salt plates are clean and dry by wiping with a lint-free tissue soaked in a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane) and allowing it to evaporate completely in a desiccator.

  • Sample Application: Place one clean salt plate on a clean surface. Using a pipette, apply 1-2 drops of the liquid analyte (e.g., ethyl benzoate) to the center of the plate.

  • Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Data Acquisition: Place the assembled plates into the spectrometer's sample holder. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Disassemble the plates immediately after analysis. Clean thoroughly with an appropriate dry solvent and store in a desiccator to prevent fogging from atmospheric moisture.

Protocol 2: Analysis of Solid Samples (KBr Pellet Method)
  • Apparatus: FT-IR Spectrometer, agate mortar and pestle, KBr press and die set, infrared lamp, analytical balance.

  • Preparation: Gently grind ~1-2 mg of the solid sample (e.g., benzamide) in an agate mortar.[7]

  • Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar.[7] Mix thoroughly with the sample by grinding for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize scattering of the IR radiation.[7]

  • Pressing: Transfer the powder mixture to the die set of a KBr press. Apply pressure (typically 10,000-15,000 psi) for several minutes to form a transparent or translucent pellet.[7]

  • Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the background and sample spectra as described in the liquid protocol.

Conclusion

The infrared absorption of the benzoyl carbonyl group is a highly informative spectral feature. Its baseline frequency, established by conjugation with the aromatic ring, is systematically shifted by the inductive and resonance effects of the adjacent functional group. The C=O peak of a benzoyl chloride appears at the highest frequency due to a dominant inductive effect, followed by esters, ketones, and finally amides, where a powerful resonance effect results in the lowest frequency. This predictable pattern, further modulated by substituents on the aromatic ring, provides a robust framework for the structural elucidation of benzoyl-containing compounds, making IR spectroscopy an indispensable tool for researchers in chemistry and drug development.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

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  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra and Structure of the Anion-Radicals of Substituted Benzophenones. (2006, December 06). Bulgarian Journal of Chemistry. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlideShare. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 05). JoVE. Retrieved from [Link]

  • Carbonyl Stretching Vibrations. (2018, September 22). Oregon State University. Retrieved from [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Applied Spectroscopy. Retrieved from [Link]

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  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. (n.d.). Scholars Research Library. Retrieved from [Link]

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  • Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. (2021, July 22). YouTube. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Chromatographic Separation of Dichlorobenzoyl Pyridine Impurities

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but the bedrock of product safety and efficacy. Di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but the bedrock of product safety and efficacy. Dichlorobenzoyl pyridine, a key structural motif in various pharmaceutical agents, presents a unique analytical challenge due to the potential for isomeric and process-related impurities. An impurity profile that is not thoroughly characterized can have significant implications for toxicology, stability, and clinical performance.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the separation and analysis of dichlorobenzoyl pyridine and its impurities. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our protocols in established analytical principles to provide a robust framework for your method development and validation endeavors.

Understanding the Impurity Landscape

The first principle of any separation science is to "know thy sample." The potential impurities in a dichlorobenzoyl pyridine sample are typically derived from two main sources: the synthesis process and subsequent degradation.

  • Process-Related Impurities: These are byproducts formed during the synthesis of the target molecule. Based on common synthetic routes for related compounds, such as the acylation of a pyridine derivative with a dichlorobenzoyl chloride, we can anticipate several types of process-related impurities.[1] These may include:

    • Unreacted Starting Materials: Residual pyridine and dichlorobenzoyl chloride (or its corresponding acid).

    • Isomeric Impurities: Positional isomers of the dichlorobenzoyl moiety (e.g., 2,5-dichloro, 3,4-dichloro) or incorrect substitution on the pyridine ring.[2]

    • Byproducts of Side Reactions: Impurities formed from reactions with solvents (e.g., byproducts from DMF pyrolysis) or from competing reaction pathways.[3]

  • Degradation Products: These impurities arise from the decomposition of the dichlorobenzoyl pyridine molecule under various stress conditions such as heat, light, humidity, and exposure to acidic, basic, or oxidative environments. A stability-indicating method is designed to separate these degradation products from the intact API.[4][5] Common degradation pathways for similar molecules include hydrolysis of the ketone linkage or modifications to the pyridine ring.

cluster_impurities Potential Impurity Sources for Dichlorobenzoyl Pyridine cluster_process Process-Related cluster_degradation Degradation-Related API Dichlorobenzoyl Pyridine (API) Starting_Materials Starting Materials (e.g., Dichlorobenzoyl Chloride, Pyridine) API->Starting_Materials Synthesis Isomers Positional Isomers API->Isomers Synthesis Side_Products Side-Reaction Products API->Side_Products Synthesis Hydrolysis Hydrolysis Products API->Hydrolysis Stress Conditions Oxidation Oxidation Products API->Oxidation Stress Conditions Photolysis Photolytic Products API->Photolysis Stress Conditions

Caption: Logical relationship of potential impurity sources for Dichlorobenzoyl Pyridine.

Comparative Analysis of Chromatographic Techniques

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the ultimate goal of the analysis. For dichlorobenzoyl pyridine, the three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—each offer distinct advantages and disadvantages.

TechniquePrinciplePrimary Application for Dichlorobenzoyl PyridineAdvantagesDisadvantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Quantitative Purity & Stability Analysis. Ideal for non-volatile and thermally labile compounds.[6]Versatile, high resolution, easily validated for quantitative analysis, non-destructive.Higher cost, more complex instrumentation, generates solvent waste.
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Volatile Impurity & Residual Solvent Analysis. Suitable for volatile and thermally stable compounds.[7]High efficiency, excellent for identifying unknown volatile impurities when coupled with MS.[8]Requires analyte to be volatile and thermally stable; may require derivatization.
TLC Adsorption chromatography on a planar stationary phase.Rapid Reaction Monitoring & Screening. Quick assessment of reaction completion and purity.[9][10]Simple, rapid, low cost, allows for parallel analysis of multiple samples.Primarily qualitative, lower resolution and sensitivity compared to HPLC/GC.

For the comprehensive analysis of dichlorobenzoyl pyridine, High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its versatility and ability to handle non-volatile compounds without thermal degradation.[11] Gas Chromatography (GC) serves as a powerful orthogonal technique, particularly for identifying volatile impurities and residual solvents.[12] Thin-Layer Chromatography (TLC) is an invaluable, low-cost tool for rapid screening and method development.

In-Depth Guide to Method Development

As a Senior Application Scientist, my approach is to build a method from foundational principles, ensuring it is both robust and fit for purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for pharmaceutical quality control.[5] The goal is to develop a method that separates the main dichlorobenzoyl pyridine peak from all potential process impurities and degradation products.

Start Define Analytical Goal: Separate API from Impurities Col_Select Column Selection (Start with C18, 4.6x150mm, 5µm) Start->Col_Select MP_Scout Mobile Phase Scouting (ACN vs. MeOH with Buffer) Col_Select->MP_Scout pH_Opt pH Optimization (e.g., pH 3.0 to control pyridine ionization) MP_Scout->pH_Opt Grad_Dev Gradient Development (Initial broad gradient, then refine for resolution) pH_Opt->Grad_Dev Detect_Set Detector Settings (UV Scan for λmax) Grad_Dev->Detect_Set Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness Detect_Set->Validation

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC Method Development

  • Instrumentation and Initial Conditions:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[13]

    • Column: Start with a robust, general-purpose C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 phase provides good retention for aromatic compounds like dichlorobenzoyl pyridine.

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid. A low pH ensures that the basic nitrogen on the pyridine ring is protonated, which can improve peak shape and reduce tailing caused by interaction with residual silanols on the silica backbone.[14]

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better resolution for aromatic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Use a PDA detector to scan for the optimal wavelength (λmax), likely in the 230-280 nm range for pyridine derivatives.[13]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of your dichlorobenzoyl pyridine reference standard and a sample solution at approximately 0.5-1.0 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

    • Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation with H₂O₂, thermal, and photolytic stress) on the API to generate degradation products.[15][16] This is crucial for confirming the specificity of the method.

  • Method Optimization:

    • Scouting Gradient: Begin with a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to elute all components, including the API and any impurities from your standard and stressed samples.

    • Refine Gradient: Based on the scouting run, create a more focused gradient around the elution time of the main peak and its surrounding impurities to maximize resolution.

    • Orthogonal Screening: If co-elution persists, consider an orthogonal approach by changing the stationary phase (e.g., to a Phenyl-Hexyl column) or the organic modifier (from ACN to MeOH) to alter selectivity.[17]

Representative HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography (GC): The Specialist for Volatile Impurities

GC is an excellent confirmatory technique, especially for identifying volatile organic impurities, starting materials, or residual solvents. The primary consideration is whether dichlorobenzoyl pyridine is thermally stable enough to be volatilized without decomposition in the hot GC inlet.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation:

    • System: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). MS detection is invaluable for the structural elucidation of unknown peaks.[8]

    • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column for separating a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Thermal Stability Check:

    • First, analyze a standard of dichlorobenzoyl pyridine using a slow temperature ramp (e.g., 50 °C to 300 °C at 10 °C/min) to check for a single, sharp peak. The appearance of multiple peaks could indicate on-column degradation.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Derivatization (if necessary): If the compound shows poor peak shape or thermal instability, derivatization may be required. However, for a ketone structure like this, it is often not necessary.

  • Method Parameters:

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Parameters: Scan from m/z 40 to 450. Use electron ionization (EI) at 70 eV.

Representative GC-MS Method Parameters

ParameterRecommended Condition
Column DB-5 (or equivalent), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temp 280 °C
Oven Program 100°C (2 min), then 15°C/min to 280°C (10 min)
Detector Mass Spectrometer (Scan mode, m/z 40-450)
Injection 1 µL, Split (e.g., 50:1)
Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a simple, yet powerful, technique for monitoring the progress of a synthesis or for quickly screening for the presence of major impurities.

Experimental Protocol: TLC Analysis

  • Plate Preparation:

    • Use silica gel 60 F₂₅₄ plates.

    • With a soft pencil, lightly draw an origin line about 1 cm from the bottom.[10]

  • Sample Application:

    • Dissolve samples (crude reaction mixture, purified product, starting materials) in a volatile solvent (e.g., dichloromethane).

    • Using a capillary spotter, apply small spots of each solution onto the origin line.

  • Development:

    • Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 7:3 ratio). The optimal solvent system will depend on the polarity of the impurities.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and let it dry.

    • Visualize the spots under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[13]

    • If necessary, use a chemical stain (e.g., iodine vapor or a permanganate dip) to visualize UV-inactive compounds.

Data Summary and Performance Comparison

The following table summarizes the expected performance characteristics for validated HPLC and GC methods based on data for structurally similar compounds. These values serve as a target during method validation.

Performance ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL

Conclusion and Recommendations

The selection of a chromatographic method for the analysis of dichlorobenzoyl pyridine impurities is dictated by the analytical objective.

  • For routine quality control, purity assessment, and stability testing , a validated RP-HPLC method is the technique of choice. Its robustness, precision, and applicability to non-volatile compounds make it ideal for quantitative analysis in a regulated environment.

  • For the identification of unknown volatile impurities, residual solvents, or as a confirmatory technique , GC-MS is unparalleled. Its high resolving power and the structural information provided by mass spectrometry are essential for comprehensive impurity profiling.

  • For rapid, real-time monitoring of synthetic reactions or for quick qualitative purity checks , TLC remains an indispensable and cost-effective tool.

A comprehensive analytical strategy should leverage these techniques orthogonally. HPLC provides the quantitative backbone for quality control, while GC-MS offers a deeper investigation into volatile components, and TLC facilitates efficient process development. By grounding method development in sound scientific principles and validating against rigorous performance standards, researchers can ensure the quality, safety, and efficacy of their final product.

References

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SciSpace. (2020). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]

  • JOCPR. (2018). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ATSDR. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ScienceDirect. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • AJAC. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

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Reactant of Route 1
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorobenzoyl)pyridine
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